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Foundational

Elevenostat (JB3-22): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Abstract Elevenostat (JB3-22) is a selective, small molecule hydroxamic acid derivative that potently inhibits Histone Deacetylase 11 (HDAC11), the sole mem...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevenostat (JB3-22) is a selective, small molecule hydroxamic acid derivative that potently inhibits Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of Elevenostat. It details the compound's mechanism of action in key therapeutic areas such as oncology and reproductive biology, supported by comprehensive quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the fields of epigenetics, oncology, and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making HDACs attractive therapeutic targets.

HDAC11 is the most recently discovered and only member of the class IV HDACs. Its unique substrate specificity and biological functions are still being elucidated. Unlike other HDACs, HDAC11 has been shown to be an efficient defatty-acylase, removing long-chain fatty acyl groups from lysine residues. This distinct activity suggests a specialized role in cellular processes.

Elevenostat (JB3-22) has emerged as a selective inhibitor of HDAC11, providing a valuable chemical tool to probe the biological functions of this enzyme and a potential therapeutic agent. This guide will cover the key aspects of its discovery and preclinical development.

Discovery and Synthesis

The discovery of Elevenostat (JB3-22) was part of a broader effort to develop selective inhibitors for individual HDAC isoforms to better understand their specific biological roles and to develop more targeted therapeutics with potentially fewer side effects than pan-HDAC inhibitors.

Chemical Structure

The chemical structure of Elevenostat is N-hydroxy-4-(2-(2-methoxyphenyl)acetamido)benzamide. Its key features include a hydroxamic acid group, which acts as a zinc-binding moiety essential for HDAC inhibition, and a substituted benzamide core.

  • Chemical Formula: C16H17N3O4

  • Molecular Weight: 315.32 g/mol

  • CAS Number: 1454902-97-6

Chemical Synthesis

The synthesis of Elevenostat and related N-hydroxy-4-(substituted-acetamido)benzamides can be achieved through a multi-step process. A general synthetic route is outlined below, based on standard organic chemistry principles for the formation of amides and hydroxamic acids.

A potential synthetic pathway involves the following key steps:

  • Amide Bond Formation: Coupling of 2-methoxyphenylacetic acid with a protected 4-aminobenzoic acid derivative.

  • Hydroxamic Acid Formation: Conversion of the carboxylic acid moiety of the benzamide intermediate into a hydroxamic acid.

The specific, detailed synthesis protocol for Elevenostat (JB3-22) is not publicly available in the reviewed literature. The following is a generalized representation of a plausible synthetic route.

Caption: Generalized synthetic workflow for Elevenostat (JB3-22).

Mechanism of Action and Preclinical Data

Elevenostat selectively inhibits the enzymatic activity of HDAC11. This inhibition leads to the hyperacetylation of HDAC11 substrates, altering downstream cellular processes. The preclinical development of Elevenostat has primarily focused on its anti-cancer effects, particularly in multiple myeloma, and its role in oocyte maturation.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Elevenostat from in vitro and in vivo studies.

ParameterValueCell Line/ModelReference
HDAC11 IC50 0.235 µMRecombinant Human HDAC11[1]
Cytotoxicity IC50 0.803 - 3.410 µMHuman Multiple Myeloma Cell Lines[1]
Apoptosis Induction ~31.4% Caspase-3 activationMM1.S cells (at 750 nM for 48h)[1]
In Vivo Efficacy 1-10 mg/kg (i.p.)Mouse model of multiple myeloma[1]
Anti-Multiple Myeloma Activity

In multiple myeloma, HDAC11 plays a critical role in plasma cell biology. Elevenostat has demonstrated significant anti-myeloma activity both in vitro and in vivo.

HDAC11 deacetylates and regulates the function of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for plasma cell survival. Inhibition of HDAC11 by Elevenostat leads to hyperacetylation of IRF4, which impairs its nuclear localization and binding to target gene promoters. This disruption of IRF4 function ultimately leads to apoptosis of multiple myeloma cells.

HDAC11_Myeloma_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm IRF4_Ac Acetylated IRF4 Target_Genes Target Genes (e.g., PRDM1, TNFRSF17) Apoptosis Apoptosis IRF4_Ac->Apoptosis Leads to IRF4 IRF4 IRF4->IRF4_Ac Acetylation (HATs) IRF4->Target_Genes Binds to Promoter HDAC11 HDAC11 HDAC11->IRF4 Deacetylation Transcription Transcription Target_Genes->Transcription Plasma_Cell_Survival Plasma Cell Survival Transcription->Plasma_Cell_Survival Caspase3 Activated Caspase-3 Apoptosis->Caspase3 Elevenostat Elevenostat (JB3-22) Elevenostat->HDAC11 Inhibition

Caption: Elevenostat's mechanism in multiple myeloma.

Role in Oocyte Maturation

Elevenostat has been shown to inhibit the maturation of mouse oocytes. This effect is mediated through the disruption of the meiotic apparatus.

HDAC11 is involved in the deacetylation of α-tubulin and histone H4 at lysine 16 (H4K16). Acetylation of these proteins is crucial for the proper assembly and function of the meiotic spindle and kinetochore-microtubule attachments. By inhibiting HDAC11, Elevenostat leads to the hyperacetylation of α-tubulin and H4K16, resulting in spindle disintegration, chromosome dislocation, and meiotic arrest.[1]

HDAC11_Oocyte_Pathway cluster_oocyte Oocyte Alpha_Tubulin α-Tubulin Ac_Alpha_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Ac_Alpha_Tubulin Acetylation (HATs) Spindle_Assembly Proper Spindle Assembly Alpha_Tubulin->Spindle_Assembly Meiotic_Arrest Meiotic Arrest Ac_Alpha_Tubulin->Meiotic_Arrest H4K16 Histone H4K16 Ac_H4K16 Acetylated H4K16 H4K16->Ac_H4K16 Acetylation (HATs) Chromosome_Segregation Correct Chromosome Segregation H4K16->Chromosome_Segregation Ac_H4K16->Meiotic_Arrest HDAC11 HDAC11 HDAC11->Alpha_Tubulin Deacetylation HDAC11->H4K16 Deacetylation Elevenostat Elevenostat (JB3-22) Elevenostat->HDAC11 Inhibition

Caption: Elevenostat's mechanism in oocyte maturation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of Elevenostat.

In Vitro HDAC11 Enzymatic Assay (Fluorometric)

This assay measures the ability of Elevenostat to inhibit the enzymatic activity of recombinant HDAC11.

  • Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC11. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC11 activity.

  • Materials:

    • Recombinant human HDAC11 enzyme

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (containing a protease like trypsin and a HDAC inhibitor like Trichostatin A to stop the deacetylation reaction)

    • Elevenostat (JB3-22) at various concentrations

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of Elevenostat in Assay Buffer.

    • In a 96-well plate, add the HDAC11 enzyme to all wells except the blank.

    • Add the diluted Elevenostat or vehicle control to the respective wells.

    • Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the Developer Solution.

    • Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence at an excitation wavelength of 355-365 nm and an emission wavelength of 450-460 nm.

    • Calculate the percent inhibition for each concentration of Elevenostat and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (CCK-8)

This assay determines the cytotoxic effects of Elevenostat on multiple myeloma cell lines.

  • Principle: The water-soluble tetrazolium salt, WST-8, in the Cell Counting Kit-8 (CCK-8) is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

  • Materials:

    • Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Elevenostat (JB3-22)

    • CCK-8 reagent

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed the multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of Elevenostat in complete culture medium and add 10 µL to the respective wells.

    • Incubate the plate for 72 hours.

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-3 Activation by Flow Cytometry)

This assay quantifies the induction of apoptosis by Elevenostat through the detection of activated caspase-3.

  • Principle: Activated caspase-3 is a key effector in the apoptotic pathway. A fluorescently labeled inhibitor of caspase-3 (e.g., a FAM-DEVD-FMK) irreversibly binds to activated caspase-3 in apoptotic cells, allowing for their detection by flow cytometry.

  • Materials:

    • Multiple myeloma cell lines

    • Elevenostat (JB3-22)

    • Fluorescently labeled caspase-3 inhibitor kit

    • Flow cytometer

  • Procedure:

    • Treat multiple myeloma cells with Elevenostat (e.g., 750 nM) or vehicle control for 48 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in the provided wash buffer.

    • Add the fluorescently labeled caspase-3 inhibitor to the cell suspension.

    • Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator, protected from light.

    • Wash the cells twice to remove any unbound inhibitor.

    • Resuspend the cells in the provided analysis buffer.

    • Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FITC).

    • Quantify the percentage of cells positive for activated caspase-3.

In Vivo Multiple Myeloma Mouse Model

This protocol describes the use of a syngeneic mouse model to evaluate the in vivo anti-tumor efficacy of Elevenostat.

  • Animal Model: C57BL/KaLwRij mice are typically used as they are syngeneic to the 5TGM1 multiple myeloma cell line.

  • Cell Line: 5TGM1 murine multiple myeloma cells.

  • Procedure:

    • Culture 5TGM1 cells and harvest them during the logarithmic growth phase.

    • Inject 1 x 10^6 5TGM1 cells intravenously into the tail vein of the mice.

    • Monitor the mice for signs of disease progression, which can include hind limb paralysis and weight loss. Tumor burden can be monitored by measuring serum levels of myeloma-specific IgG2bκ.

    • Once the disease is established (e.g., after 2 weeks), randomize the mice into treatment and control groups.

    • Administer Elevenostat (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. A typical dosing schedule is once daily for the first 10 days, followed by every other day.[1]

    • Monitor the mice daily for body weight and clinical signs.

    • Measure tumor burden weekly.

    • The primary endpoint is typically overall survival. Mice are euthanized when they reach a predefined disease endpoint (e.g., significant weight loss, paralysis).

    • Analyze the data for tumor growth inhibition and survival benefit.

Experimental and Developmental Workflows

The following diagrams illustrate the workflows for the discovery and evaluation of Elevenostat.

Drug Discovery and Preclinical Development Workflow

This workflow outlines the major stages from initial screening to in vivo testing.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Screening High-Throughput Screening (HDAC inhibitor library) Hit_ID Hit Identification (Potent HDAC11 inhibitors) Screening->Hit_ID Lead_Opt Lead Optimization (Synthesis of analogs like Elevenostat) Hit_ID->Lead_Opt Enzymatic_Assay HDAC11 Enzymatic Assay (Determine IC50) Lead_Opt->Enzymatic_Assay Cell_Assays Cell-Based Assays (Viability, Apoptosis) Enzymatic_Assay->Cell_Assays Selectivity Selectivity Profiling (Against other HDACs) Cell_Assays->Selectivity PK_Studies Pharmacokinetic Studies (ADME) Selectivity->PK_Studies Efficacy_Models Efficacy Models (e.g., Multiple Myeloma Xenograft) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: Overall workflow for Elevenostat's discovery and development.

Cell-Based Assay Workflow

This diagram details the steps involved in performing the cell-based assays.

Cell_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Add_Compound Add Elevenostat (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Assay_Step Perform Assay (e.g., add CCK-8 or Caspase-3 substrate) Incubate_48_72h->Assay_Step Incubate_Assay Incubate (as per protocol) Assay_Step->Incubate_Assay Read_Plate Read Plate (Absorbance/Fluorescence) Incubate_Assay->Read_Plate Data_Analysis Data Analysis (Calculate IC50/ % Apoptosis) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cell-based assays.

Conclusion and Future Directions

Elevenostat (JB3-22) is a valuable research tool for elucidating the biological roles of HDAC11 and holds promise as a therapeutic candidate. Its selective inhibition of HDAC11 has demonstrated potent anti-tumor activity in preclinical models of multiple myeloma and has revealed a critical role for HDAC11 in oocyte maturation.

Future research should focus on several key areas:

  • Comprehensive Selectivity and Off-Target Profiling: A complete understanding of Elevenostat's selectivity against all HDAC isoforms and other potential off-targets is necessary.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are required to optimize dosing regimens and to understand the drug's behavior in vivo.

  • Exploration of Other Therapeutic Areas: Given the diverse roles of HDACs, the therapeutic potential of Elevenostat should be investigated in other diseases, such as inflammatory and neurodegenerative disorders.

  • Combination Therapies: Evaluating the synergistic effects of Elevenostat with other anti-cancer agents could lead to more effective treatment strategies for multiple myeloma and other malignancies.

The continued development and study of Elevenostat will undoubtedly contribute to our understanding of HDAC11 biology and may lead to novel therapeutic interventions for a range of diseases.

References

Exploratory

The Role of Elevenostat in Triggering Apoptosis in Multiple Myeloma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, often characterized by relapse and drug resistanc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, often characterized by relapse and drug resistance. A promising therapeutic avenue lies in the targeting of epigenetic regulators, such as histone deacetylases (HDACs). Elevenostat, a selective inhibitor of HDAC11, has emerged as a potent inducer of apoptosis in multiple myeloma cells. This technical guide delineates the mechanism of action of Elevenostat, presents key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and illustrates the core signaling pathways involved.

Core Mechanism of Action: Disruption of the HDAC11-IRF4 Axis

Elevenostat's primary mechanism for inducing apoptosis in multiple myeloma cells is through the specific inhibition of histone/protein deacetylase 11 (HDAC11). HDAC11 plays a critical role in the survival of plasma cells by deacetylating and, consequently, activating Interferon Regulatory Factor 4 (IRF4), a master transcription factor essential for myeloma cell survival and proliferation.[1][2]

The process unfolds as follows:

  • HDAC11 Inhibition: Elevenostat selectively binds to and inhibits the enzymatic activity of HDAC11.[1][2]

  • IRF4 Hyperacetylation: Inhibition of HDAC11 leads to the hyperacetylation of IRF4, particularly at lysine residue 103.[1][2]

  • Impaired IRF4 Function: This hyperacetylated state impairs the normal function of IRF4. Specifically, it disrupts IRF4's ability to localize to the nucleus and bind to the promoter regions of its target genes.[1][2]

  • Downregulation of Survival Genes: The functional impairment of IRF4 leads to decreased transcription of critical pro-survival genes in myeloma cells.

  • Induction of Apoptosis: The loss of these essential survival signals ultimately triggers the apoptotic cascade, leading to programmed cell death in the multiple myeloma cells.[1][2]

cluster_0 cluster_1 Elevenostat Elevenostat HDAC11 HDAC11 Elevenostat->HDAC11 Inhibits IRF4_Ac IRF4 (Acetylated) HDAC11->IRF4_Ac Deacetylates IRF4 IRF4 (Deacetylated) IRF4_Ac->IRF4 IRF4_nucleus IRF4 Nuclear Localization & Promoter Binding IRF4_Ac->IRF4_nucleus Impairs IRF4->IRF4_nucleus Survival_Genes Pro-Survival Gene Transcription IRF4_nucleus->Survival_Genes Apoptosis Apoptosis Survival_Genes->Apoptosis Inhibits start Seed MM Cells (1.0 x 10^6 cells/well in 6-well plate) treat Treat with Elevenostat (750 nM) or DMSO for 48h start->treat harvest Harvest and Wash Cells treat->harvest fixperm Fix and Permeabilize (e.g., using Cytofix/Cytoperm buffer) harvest->fixperm stain_live Stain with Viability Dye (e.g., LIVE/DEAD Fixable Near-IR) fixperm->stain_live stain_caspase Stain with PE-labeled anti-Active Caspase-3 Antibody stain_live->stain_caspase acquire Acquire Data on Flow Cytometer stain_caspase->acquire analyze Analyze Data: Gate on viable cells, then quantify Caspase-3 positive population acquire->analyze

References

Foundational

Elevenostat's Impact on Mouse Oocyte Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the impact of Elevenostat, a selective inhibitor of Histone Deacetylase 11 (HDAC11), on the m...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the impact of Elevenostat, a selective inhibitor of Histone Deacetylase 11 (HDAC11), on the maturation of mouse oocytes. The content synthesizes key findings from peer-reviewed research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers in reproductive biology, drug development professionals exploring HDAC inhibitors, and scientists investigating epigenetic regulation in meiosis.

Introduction: Elevenostat and its Target, HDAC11

Elevenostat, also known as JB3-22, is a small molecule hydroxamic acid derivative that functions as a selective inhibitor of HDAC11.[1][2] HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in various cellular processes, including the regulation of mitosis and tumorigenesis.[1][3] Recent studies have extended its role to the critical process of meiosis, particularly in the context of oocyte maturation.[1][3]

In mouse oocytes, HDAC11 expression is dynamic, showing a gradual decrease from the Germinal Vesicle (GV) stage to the Metaphase II (MII) stage.[1][3] The targeted inhibition of HDAC11 by Elevenostat provides a valuable tool to elucidate the specific functions of this enzyme during the meiotic progression of oocytes.

Quantitative Data Summary

The primary effects of Elevenostat on mouse oocyte maturation are dose-dependent, leading to disruptions in meiotic progression, spindle formation, and chromosome alignment. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of Elevenostat on Meiotic Progression of Mouse Oocytes
Treatment Group Germinal Vesicle Breakdown (GVBD) Rate (%) after 4h Maturation Rate to MII (%) after 16h
Control66.4 ± 3.069.6 ± 1.8
5 µM ElevenostatSimilar to Control (No significant difference)Similar to Control (No significant difference)
10 µM Elevenostat43.3 ± 0.9 (P < 0.01 vs Control)39.7 ± 2.8 (P < 0.01 vs Control)
Data presented as mean ± SE from three independent experiments.[1]
Table 2: Effect of 10 µM Elevenostat on Spindle and Chromosome Integrity in MI Oocytes
Parameter Percentage of Oocytes with Defect (%)
Control 10 µM Elevenostat
Abnormal Spindles16.7 ± 3.4
Misaligned Chromosomes20.2 ± 1.1
Data presented as mean ± SE from three independent experiments.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments investigating the effects of Elevenostat on mouse oocyte maturation.

Oocyte Collection and In Vitro Culture
  • Animal Model: Female ICR mice (6-8 weeks old) are used for oocyte collection. All animal procedures should be approved by the relevant institutional animal care and use committee.[1]

  • Oocyte Retrieval: Fully grown, Germinal Vesicle (GV) intact oocytes are collected by manually rupturing antral follicles in M2 handling medium.[1]

  • In Vitro Maturation (IVM): Oocytes are cultured in M16 medium under mineral oil at 37°C in a humidified atmosphere of 5% CO2.[1]

Elevenostat (JB3-22) Treatment
  • Stock Solution: A stock solution of Elevenostat (JB3-22) is prepared in DMSO.

  • Working Concentrations: The stock solution is diluted in M16 medium to final concentrations of 5 µM and 10 µM for experiments. The control group is cultured in M16 medium containing the equivalent concentration of DMSO.[1]

  • Treatment Duration: Oocytes are cultured in the presence of Elevenostat for specified durations (e.g., 4 hours for GVBD analysis, 7 hours for MI spindle analysis, and 16 hours for maturation to MII).[1]

Immunofluorescence Staining for Spindle and Chromosomes
  • Fixation: Oocytes are fixed in 4% paraformaldehyde in PBS for at least 30 minutes at room temperature.[1]

  • Permeabilization: The fixed oocytes are permeabilized with 0.5% Triton X-100 in PBS for 20 minutes.[1]

  • Blocking: Non-specific binding is blocked by incubating the oocytes in 1% BSA-supplemented PBS for 1 hour.[1]

  • Primary Antibody Incubation: Oocytes are incubated with a primary antibody against α-tubulin (for spindle visualization) overnight at 4°C.[1]

  • Secondary Antibody Incubation: After washing, oocytes are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[1]

  • DNA Staining: Chromosomes are counterstained with Hoechst 33342 for 10-15 minutes.[1]

  • Mounting and Imaging: Oocytes are mounted on glass slides and imaged using a confocal laser scanning microscope.[1]

Analysis of Protein Acetylation
  • Target Proteins: The acetylation levels of α-tubulin and Histone H4 at Lysine 16 (H4K16ac) are assessed.[1]

  • Immunofluorescence: The protocol is similar to that described in section 3.3, but with primary antibodies specific for acetylated α-tubulin and H4K16ac.[1]

  • Western Blotting:

    • Oocyte lysates are prepared from control and Elevenostat-treated groups.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against acetylated α-tubulin, H4K16ac, and a loading control (e.g., β-actin).

    • The membrane is then incubated with HRP-conjugated secondary antibodies, and the signal is detected using a chemiluminescence system.[1]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of Elevenostat's action and the general experimental workflow.

Elevenostat_Signaling_Pathway Elevenostat Elevenostat (JB3-22) HDAC11 HDAC11 Elevenostat->HDAC11 Inhibition alpha_tubulin_ac Increased α-tubulin acetylation HDAC11->alpha_tubulin_ac Deacetylation H4K16_ac Increased H4K16 acetylation HDAC11->H4K16_ac Deacetylation Spindle_Defects Abnormal Spindle Organization alpha_tubulin_ac->Spindle_Defects Chromosome_Defects Chromosome Misalignment H4K16_ac->Chromosome_Defects Meiotic_Arrest Meiotic Maturation Arrest Spindle_Defects->Meiotic_Arrest Chromosome_Defects->Meiotic_Arrest Experimental_Workflow cluster_collection Oocyte Collection cluster_culture In Vitro Culture & Treatment cluster_analysis Analysis Oocyte_Isolation Isolate GV Oocytes from Mouse Ovaries IVM In Vitro Maturation (M16 Medium) Oocyte_Isolation->IVM Treatment Treat with Elevenostat (5 µM & 10 µM) IVM->Treatment Control Control (DMSO) IVM->Control Maturation_Analysis Assess GVBD and MII Rates Treatment->Maturation_Analysis Immunofluorescence Immunofluorescence: Spindle, Chromosomes, Ac-α-tubulin, H4K16ac Treatment->Immunofluorescence Western_Blot Western Blot: Ac-α-tubulin, H4K16ac Treatment->Western_Blot Control->Maturation_Analysis Control->Immunofluorescence Control->Western_Blot

References

Exploratory

Elevenostat: A Technical Guide to its Structural and Chemical Properties for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals Introduction Elevenostat, also known as JB3-22, is a synthetic small molecule that has garnered significant attention in the fields of oncology and immunolo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevenostat, also known as JB3-22, is a synthetic small molecule that has garnered significant attention in the fields of oncology and immunology due to its selective inhibition of histone deacetylase 11 (HDAC11).[1] As a hydroxamic acid derivative, Elevenostat is being investigated for its therapeutic potential, particularly in multiple myeloma and for its role in modulating immune responses.[1][2] This technical guide provides a comprehensive overview of the structural and chemical properties of Elevenostat, detailed experimental protocols for its characterization, and a visualization of its known signaling pathways and experimental workflows.

Structural and Chemical Properties

Elevenostat is a white solid compound with a molecular formula of C16H17N3O4 and a molecular weight of 315.32 g/mol .[2] It is characterized by its hydroxamic acid functional group, which is crucial for its inhibitory activity against zinc-dependent HDAC enzymes. The purity of commercially available Elevenostat is typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[3] The compound is soluble in dimethyl sulfoxide (DMSO) and should be stored at -20°C, protected from air and light to prevent degradation.[3]

Table 1: Structural and Chemical Identifiers of Elevenostat
PropertyValue
CAS Number 1454902-97-6
Molecular Formula C16H17N3O4
Molecular Weight 315.32 g/mol
Canonical SMILES O=C(NO)C1=CC=C(CNC(NC2=CC=CC=C2OC)=O)C=C1
InChI InChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21)
InChIKey DZHNFBYCLJKJID-UHFFFAOYSA-N
Table 2: Physicochemical and Biological Properties of Elevenostat
PropertyValue
Physical Form White solid
Purity >95% (by HPLC)[3]
Solubility DMSO: 250 mg/mL (792.85 mM; requires sonication)[2]
Storage Conditions Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. Protect from air and light.[1][3]
Biological Activity Selective HDAC11 inhibitor
IC50 0.235 µM for HDAC11[1][2]

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an Elevenostat sample.

Methodology: A Reverse-Phase HPLC (RP-HPLC) method is employed.

  • Column: Kromasil C18 (250 mm × 4.6 mm, 4.0 μm) or equivalent.

  • Mobile Phase A: 0.1% Perchloric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient is used to ensure separation of Elevenostat from any impurities. The specific gradient profile should be optimized based on the column and system used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: A stock solution of Elevenostat is prepared in a suitable solvent (e.g., DMSO) and then diluted with the mobile phase to an appropriate concentration.

  • Analysis: The percentage purity is calculated by dividing the peak area of Elevenostat by the total peak area of all components in the chromatogram.

Determination of Aqueous Solubility

Objective: To determine the aqueous solubility of Elevenostat.

Methodology: The shake-flask method is a standard approach.

  • Preparation of Saturated Solution: An excess amount of solid Elevenostat is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of Elevenostat in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

HDAC11 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Elevenostat against HDAC11.

Methodology: A continuous fluorescence-based assay is a common method.[4][5]

  • Reagents:

    • Recombinant human HDAC11 enzyme.

    • Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Elevenostat stock solution in DMSO.

    • Developer solution.

  • Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add varying concentrations of Elevenostat (or DMSO as a vehicle control).

    • Add the HDAC11 enzyme and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 value, the concentration of Elevenostat that inhibits 50% of the HDAC11 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Apoptosis Assay in Multiple Myeloma Cells

Objective: To evaluate the pro-apoptotic effect of Elevenostat on multiple myeloma cells.

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S) in appropriate media and conditions.

  • Treatment: Seed the cells in multi-well plates and treat with varying concentrations of Elevenostat or DMSO (vehicle control) for a specified duration (e.g., 48 hours).

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflows

Regulation of Foxp3 Expression

Elevenostat has been shown to reverse the HDAC11-mediated suppression of the Forkhead box P3 (Foxp3) promoter, a key transcription factor for regulatory T cells (Tregs). This process involves the interplay of NF-κB and the histone acetyltransferase p300.

Foxp3_Regulation HDAC11 HDAC11 Foxp3_Promoter Foxp3 Promoter HDAC11->Foxp3_Promoter Deacetylates & Inhibits Elevenostat Elevenostat Elevenostat->HDAC11 Inhibits NFkB_p65 NF-κB/p65 NFkB_p65->Foxp3_Promoter Activates p300 p300 (HAT) p300->Foxp3_Promoter Acetylates & Activates Foxp3_Expression Foxp3 Gene Expression Foxp3_Promoter->Foxp3_Expression

Caption: Elevenostat inhibits HDAC11, leading to increased Foxp3 expression.

Experimental Workflow for HDAC11 Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 of Elevenostat against HDAC11.

HDAC11_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - HDAC11 Enzyme - Fluorogenic Substrate - Assay Buffer - Elevenostat dilutions start->prepare_reagents dispense Dispense Reagents into 96-well plate prepare_reagents->dispense pre_incubate Pre-incubate with Elevenostat (10 min, 37°C) dispense->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction incubate Incubate (60 min, 37°C) start_reaction->incubate stop_reaction Stop Reaction with Developer incubate->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence analyze_data Analyze Data & Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of Elevenostat against HDAC11.

Logical Relationship in T-cell Regulation

HDAC11 has been implicated in the negative regulation of T-cell effector functions. Its inhibition by Elevenostat can potentially enhance anti-tumor immunity.

T_Cell_Regulation Elevenostat Elevenostat HDAC11 HDAC11 Elevenostat->HDAC11 Inhibits Eomes_Tbet Eomes & T-bet Promoters HDAC11->Eomes_Tbet Associates with & Represses Effector_Genes Effector Gene Expression (e.g., IFN-γ, TNF) Eomes_Tbet->Effector_Genes Activates T_Cell_Function Enhanced T-cell Effector Function Effector_Genes->T_Cell_Function

Caption: Elevenostat enhances T-cell function by inhibiting HDAC11.

Conclusion

Elevenostat is a promising selective HDAC11 inhibitor with well-defined structural and chemical properties. The experimental protocols provided in this guide offer a foundation for its consistent and reliable characterization in a research setting. The elucidation of its role in key signaling pathways, particularly in the regulation of immune responses and cancer cell apoptosis, underscores its potential as a therapeutic agent. Further research into the synthesis, formulation, and in vivo efficacy of Elevenostat will be critical for its translation into clinical applications.

References

Protocols & Analytical Methods

Method

Elevenostat: Application Notes and Protocols for In Vitro Research

For Research Use Only. Introduction Elevenostat is a selective inhibitor of Histone Deacetylase 11 (HDAC11), a class IV HDAC enzyme.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Elevenostat is a selective inhibitor of Histone Deacetylase 11 (HDAC11), a class IV HDAC enzyme. Unlike other HDACs that primarily function as deacetylases, HDAC11 exhibits potent defatty-acylase activity, particularly demyristoylation. Its role in various cellular processes, including immune regulation, cancer cell proliferation, and apoptosis, has made it a compelling target for therapeutic development. These application notes provide detailed protocols for in vitro studies to characterize the activity and cellular effects of Elevenostat.

Mechanism of Action

Elevenostat selectively inhibits the enzymatic activity of HDAC11. This inhibition leads to the hyperacetylation and hyper-fatty-acylation of various substrate proteins. Key downstream effects of HDAC11 inhibition include the induction of apoptosis in cancer cells, modulation of immune signaling pathways, and regulation of gene expression. One of the well-characterized pathways involves the inhibition of HDAC11 leading to increased expression of the tumor suppressor p53, a critical regulator of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Elevenostat from published studies.

Table 1: In Vitro Inhibitory Activity of Elevenostat

TargetIC50 (µM)Assay TypeReference
HDAC110.235Enzymatic Assay[1](--INVALID-LINK--)

Table 2: In Vitro Cellular Activity of Elevenostat

Cell LineEffectConcentration/IC50Exposure TimeReference
MM1.S (Multiple Myeloma)Apoptosis Induction (31.4% of cells with activated caspase-3)750 nM48 h[1](--INVALID-LINK--)
Human Multiple Myeloma CellsCytotoxicity0.803 - 3.410 µM72 h[1](--INVALID-LINK--)
Mouse OocytesInhibition of Maturation10 µM4 - 16 h[1](--INVALID-LINK--)

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to assess the biological activity of Elevenostat.

HDAC11 Enzymatic Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the in vitro inhibitory activity of Elevenostat against recombinant human HDAC11 using a fluorogenic substrate.

Materials:

  • Recombinant Human HDAC11 enzyme

  • HDAC11 Fluorogenic Substrate (e.g., Boc-Lys(TFA)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (e.g., Trypsin in assay buffer)

  • Elevenostat

  • Trichostatin A (TSA) or other pan-HDAC inhibitor (as a positive control)

  • DMSO (vehicle for compounds)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare a serial dilution of Elevenostat in DMSO. A typical concentration range to test would be from 0.01 nM to 100 µM.

  • In the wells of a 96-well plate, add 2 µL of the diluted Elevenostat or vehicle control (DMSO).

  • Add 78 µL of Assay Buffer to each well.

  • Add 10 µL of diluted recombinant HDAC11 enzyme to each well (except for no-enzyme controls). The final enzyme concentration should be optimized based on the manufacturer's instructions or preliminary experiments (e.g., 20 nM).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the HDAC11 fluorogenic substrate to each well. The final substrate concentration should be at or near its Km value.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer Solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Read the fluorescence intensity on a microplate reader.

  • Calculate the percent inhibition for each concentration of Elevenostat relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_elevenostat Prepare Elevenostat Dilutions add_elevenostat Add Elevenostat/Vehicle to Plate prep_elevenostat->add_elevenostat prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_buffer Add Assay Buffer prep_reagents->add_buffer add_elevenostat->add_buffer add_enzyme Add HDAC11 Enzyme add_buffer->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate_reaction Incubate (37°C, 60 min) add_substrate->incubate_reaction add_developer Add Developer incubate_reaction->add_developer incubate_develop Incubate (37°C, 15 min) add_developer->incubate_develop read_fluorescence Read Fluorescence incubate_develop->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50

Caption: Workflow for HDAC11 Enzymatic Inhibition Assay.

Cell Viability (MTS) Assay

This protocol is for determining the cytotoxic effect of Elevenostat on a cancer cell line (e.g., MM1.S) using a colorimetric MTS assay.

Materials:

  • Human Multiple Myeloma cell line (e.g., MM1.S)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Elevenostat

  • MTS reagent (containing PES)

  • Doxorubicin or another cytotoxic agent (as a positive control)

  • DMSO (vehicle for compounds)

  • Sterile, clear flat-bottom 96-well plates

  • Absorbance microplate reader (490 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

  • Prepare a serial dilution of Elevenostat in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Elevenostat, vehicle control (DMSO), or positive control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 value.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h treat_cells Treat Cells with Elevenostat incubate_24h->treat_cells prep_elevenostat Prepare Elevenostat Dilutions prep_elevenostat->treat_cells incubate_72h Incubate (72h) treat_cells->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Read Absorbance (490 nm) incubate_mts->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for Cell Viability (MTS) Assay.

Apoptosis Assay (Caspase-3 Activity)

This protocol measures the induction of apoptosis by Elevenostat through the quantification of caspase-3 activity.

Materials:

  • Human Multiple Myeloma cell line (e.g., MM1.S)

  • Complete culture medium

  • Elevenostat

  • Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Staurosporine or another apoptosis-inducing agent (as a positive control)

  • DMSO (vehicle for compounds)

  • Sterile 6-well plates or culture flasks

  • Microplate reader (absorbance at 405 nm for colorimetric assay or fluorescence at Ex/Em appropriate for the fluorometric substrate)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with the desired concentration of Elevenostat (e.g., 750 nM), vehicle control (DMSO), or positive control for 48 hours.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells according to the caspase-3 assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in the provided lysis buffer and incubating on ice.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • In a 96-well plate, add an equal amount of protein from each lysate to the respective wells.

  • Add the reaction buffer and the caspase-3 substrate to each well as per the kit's protocol.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.

Signaling Pathway

The inhibition of HDAC11 by Elevenostat can trigger apoptosis through the p53 pathway. HDAC11 has been shown to deacetylate and inactivate the transcription factor Egr1. In the presence of Elevenostat, Egr1 remains acetylated and active, leading to the transcription of the tumor suppressor gene TP53. The resulting increase in p53 protein levels can initiate the intrinsic apoptosis pathway, culminating in the activation of caspase-3 and cell death.

G cluster_inhibition HDAC11 Inhibition cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis Induction Elevenostat Elevenostat HDAC11 HDAC11 Elevenostat->HDAC11 inhibits Egr1_active Egr1 (active, acetylated) HDAC11->Egr1_active deacetylates Egr1_inactive Egr1 (inactive, deacetylated) Egr1_active->Egr1_inactive TP53_gene TP53 Gene Egr1_active->TP53_gene activates transcription p53_protein p53 Protein TP53_gene->p53_protein leads to Intrinsic_Pathway Intrinsic Apoptosis Pathway p53_protein->Intrinsic_Pathway activates Caspase3 Activated Caspase-3 Intrinsic_Pathway->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: HDAC11 Inhibition by Elevenostat Induces Apoptosis via the Egr1/p53 Pathway.

References

Application

Elevenostat: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction Elevenostat (also known as JB3-22) is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11).[1][2][3][4][5] As the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevenostat (also known as JB3-22) is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11).[1][2][3][4][5] As the sole member of the class IV HDAC family, HDAC11 has emerged as a critical regulator in various cellular processes, including immune function, cell differentiation, and tumorigenesis.[6][7][8] These application notes provide detailed protocols for utilizing Elevenostat in cell culture experiments to investigate its effects on cancer cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

Elevenostat exerts its biological effects through the selective inhibition of HDAC11's enzymatic activity.[1][2][3] HDAC11 is known to deacetylate various protein substrates, including transcription factors. A key target of HDAC11 is the Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for plasma cell differentiation and survival.[6][8] By inhibiting HDAC11, Elevenostat leads to the hyperacetylation of IRF4, which impairs its nuclear localization and binding to target gene promoters.[6][8][9] This disruption of IRF4 function ultimately induces cell death in susceptible cancer cells, particularly those of hematopoietic origin like multiple myeloma.[6][8][9]

Data Presentation

Table 1: In Vitro Efficacy of Elevenostat in Human Multiple Myeloma (MM) Cell Lines
Cell LineIC50 (µM) after 72h treatment
MM1.S0.803 - 3.410
RPMI-8226Data not specified
H929Data not specified
U266Data not specified
OPM-2Data not specified
KMS-11Data not specified
KMS-12-BMData not specified
KMS-12-PEData not specified
LP-1Data not specified
JJN3Data not specified
KAS-6.V10RData not specified
ANBL-6.V10RData not specified

Note: The IC50 values for the majority of the 12 cell lines tested in a key study were not individually specified in the provided search results, but a range was given for human multiple myeloma cells.[1]

Table 2: Cellular Effects of Elevenostat Treatment
Cell LineConcentrationTreatment DurationObserved EffectAssay Used
MM1.S750 nM48 h~31.4% of cells express activated caspase-3Flow Cytometry
RPMI-8226750 nM48 hIncreased caspase-3 activationFlow Cytometry
Mouse Oocytes10 µM4-16 hInhibition of oocyte maturation, spindle disintegration, chromosome dislocationMicroscopy

Experimental Protocols

Protocol 1: Preparation of Elevenostat Stock Solution

Materials:

  • Elevenostat powder (CAS No.: 1454902-97-6)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the Elevenostat powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of Elevenostat powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of Elevenostat (MW: 315.32 g/mol ), dissolve 0.315 mg of the compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Cell Viability Assay using CCK-8

Objective: To determine the cytotoxic effects of Elevenostat on cancer cell lines.

Materials:

  • Human multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Elevenostat stock solution (10 mM)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize and resuspend the cells in fresh complete medium.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Elevenostat in complete medium from the 10 mM stock solution. A typical concentration range to test is 10⁻⁸ to 10⁻⁴ M.[1]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Elevenostat. Include a vehicle control (DMSO) at the same final concentration as in the highest Elevenostat treatment.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.[6][9]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay by Flow Cytometry (Caspase-3 Activation)

Objective: To quantify the induction of apoptosis by Elevenostat through the measurement of activated caspase-3.

Materials:

  • Human multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Elevenostat stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • FITC-conjugated anti-active caspase-3 antibody

  • Flow cytometer

Procedure:

  • Seed 1 x 10⁶ cells per well in 6-well plates with complete medium and allow them to attach overnight.

  • Treat the cells with 750 nM Elevenostat or vehicle control (DMSO) for 48 hours.[6][9]

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix and permeabilize the cells according to the manufacturer's protocol for the anti-active caspase-3 antibody.

  • Incubate the cells with the FITC-conjugated anti-active caspase-3 antibody for 30-60 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer and resuspend them in PBS.

  • Analyze the cells using a flow cytometer, detecting the FITC signal in the appropriate channel.

  • Quantify the percentage of cells positive for active caspase-3.

Visualizations

G Elevenostat Elevenostat HDAC11 HDAC11 Elevenostat->HDAC11 Inhibits IRF4 IRF4 (Inactive, Acetylated) IRF4_active IRF4 (Active, Deacetylated) HDAC11->IRF4_active Deacetylates Cell_Death Apoptosis IRF4->Cell_Death Leads to Nucleus Nucleus IRF4_active->Nucleus Translocates to Target_Genes Target Gene Expression IRF4_active->Target_Genes Binds to promoter G start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Elevenostat (or Vehicle) incubate_24h->treat_cells incubate_treatment Incubate (e.g., 48-72h) treat_cells->incubate_treatment assay Perform Assay incubate_treatment->assay viability Cell Viability (CCK-8) assay->viability e.g. apoptosis Apoptosis (Flow Cytometry) assay->apoptosis e.g. data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis end End data_analysis->end

References

Method

Application Notes and Protocols for Elevenostat in Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing Elevenostat, a selective histone deacetylase 11 (HDAC11) inhibitor, in the treatment of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Elevenostat, a selective histone deacetylase 11 (HDAC11) inhibitor, in the treatment of various cancer cell lines. This document outlines the optimal concentrations, mechanism of action, and detailed protocols for key experimental assays.

Introduction

Elevenostat (also known as JB3-22) is a potent and selective inhibitor of HDAC11 with an IC50 of 0.235 µM.[1] HDAC11 is the sole member of the class IV histone deacetylases and is overexpressed in several carcinomas, playing a critical role in cancer cell survival.[2] Inhibition of HDAC11 by Elevenostat has been shown to induce apoptosis in cancer cells, making it a promising therapeutic agent for oncological research.[1][3] These notes provide essential information for researchers investigating the anti-cancer effects of Elevenostat in vitro.

Mechanism of Action

The primary mechanism of action for Elevenostat is the selective inhibition of HDAC11. HDACs are enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. The inhibition of HDAC11 by Elevenostat leads to hyperacetylation of its target proteins. This disruption of acetylation homeostasis affects gene expression and protein function, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]

A specific non-histone target of HDAC11 is the serine hydroxymethyltransferase 2 (SHMT2). HDAC11 acts as an efficient lysine defatty-acylase for SHMT2. By inhibiting this function, Elevenostat can modulate the type I interferon signaling pathway, which has implications for immuno-oncology.[5]

HDACi_Mechanism cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cytoplasm Cytoplasm Histones Histones DNA DNA Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Histones Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Leads to HDAC11 HDAC11 HAT HAT Apoptosis_Genes ↑ Pro-Apoptotic Genes ↓ Anti-Apoptotic Genes Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis SHMT2_fatty Fatty-acylated SHMT2 SHMT2 SHMT2 SHMT2_fatty->SHMT2 Defatty-acylation IFN_Signaling Type I Interferon Signaling SHMT2->IFN_Signaling Modulates HDAC11_cyto HDAC11 Elevenostat Elevenostat Elevenostat->HDAC11 Inhibits Elevenostat->HDAC11_cyto Inhibits

Caption: Mechanism of Action of Elevenostat.

Optimal Concentrations for Cancer Cell Lines

The optimal concentration of Elevenostat for inducing cytotoxicity is cell-line dependent. It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for each specific cancer cell line. The following tables summarize reported IC50 values for Elevenostat and other relevant HDAC11 inhibitors in various cancer cell lines.

Table 1: Elevenostat IC50 Values in Multiple Myeloma Cell Lines [1]

Cell LineTreatment DurationIC50 Range (µM)
Human Multiple Myeloma72 hours0.803 - 3.410
MM1.S48 hours0.750 (induces 31.4% apoptosis)

Table 2: IC50 Values of Other Selective HDAC11 Inhibitors in Lung Adenocarcinoma Cell Lines [6]

Cell LineHDAC11 InhibitorIC50 (µM)
A549FT2346.594
A549FT8954.663
H1650FT2344.917
H1650FT8954.777

Note: While the data in Table 2 is for different HDAC11 inhibitors, it provides a valuable starting point for determining the effective concentration range for Elevenostat in lung cancer cell lines. Depletion of HDAC11 has been shown to induce cell death in colon (HCT-116), prostate (PC-3), and breast (MCF-7) cancer cell lines, suggesting that Elevenostat is likely to be effective in these models as well.[2] Empirical determination of the IC50 is crucial for these and other solid tumor cell lines.

Experimental Protocols

The following are detailed protocols for assessing the effects of Elevenostat on cancer cell viability and apoptosis.

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of HDAC inhibitors.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Elevenostat (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Elevenostat in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted Elevenostat solutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_elevenostat Treat with Serial Dilutions of Elevenostat incubate_24h->treat_elevenostat incubate_treatment Incubate for 48-72h treat_elevenostat->incubate_treatment add_mtt Add MTT Solution (10 µL/well) incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution (100 µL/well) incubate_4h->add_solubilization measure_absorbance Measure Absorbance at 570 nm add_solubilization->measure_absorbance analyze_data Calculate % Viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Elevenostat

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Elevenostat (e.g., at the determined IC50) for the appropriate duration (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis_Workflow start Start seed_and_treat Seed Cells in 6-well Plates and Treat with Elevenostat start->seed_and_treat harvest_cells Harvest Both Floating and Adherent Cells seed_and_treat->harvest_cells wash_cells Wash Cells Twice with Cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer (1x10^6 cells/mL) wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and PI resuspend_cells->stain_cells incubate_15min Incubate for 15 min at RT (dark) stain_cells->incubate_15min analyze_flow Analyze by Flow Cytometry incubate_15min->analyze_flow end End analyze_flow->end

Caption: Apoptosis Assay Workflow.

Conclusion

Elevenostat is a valuable tool for investigating the role of HDAC11 in cancer biology. The provided protocols and concentration guidelines will assist researchers in designing and executing experiments to explore the therapeutic potential of this selective HDAC11 inhibitor. It is crucial to empirically determine the optimal concentration for each cancer cell line to ensure accurate and reproducible results.

References

Application

Application Notes and Protocols for Elevenostat Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the in vivo administration of elevenostat, a selective inhibitor of histone deacetylase 11 (HDAC11)...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of elevenostat, a selective inhibitor of histone deacetylase 11 (HDAC11), in mouse models. The following sections detail its mechanism of action, administration protocols, and relevant signaling pathways.

Introduction to Elevenostat

Elevenostat (also known as JB3-22) is a potent and selective small molecule inhibitor of HDAC11, with an IC50 of 0.235 µM[1]. As a hydroxamic acid derivative, it exerts its biological effects by chelating the zinc ion in the active site of HDAC11[2]. HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in various pathological processes, including cancer and autoimmune diseases[3]. Inhibition of HDAC11 by elevenostat has been shown to induce apoptosis in multiple myeloma cells and modulate immune responses, making it a compound of significant interest for preclinical research[1][4].

Mechanism of Action

Elevenostat's primary mechanism of action is the selective inhibition of HDAC11's enzymatic activity. This inhibition leads to the hyperacetylation of both histone and non-histone protein substrates, altering gene expression and cellular function.

Two key signaling pathways have been identified to be modulated by elevenostat:

  • IRF4 Signaling Pathway in Multiple Myeloma: HDAC11 has been shown to deacetylate and regulate the activity of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for plasma cell differentiation and survival[3][4]. By inhibiting HDAC11, elevenostat leads to the hyperacetylation of IRF4, which impairs its function and results in the downregulation of its target genes, such as PRDM1 (Blimp-1) and TNFRSF17 (BCMA). This disruption of the IRF4 signaling cascade ultimately induces apoptosis in multiple myeloma cells[4].

  • Type I Interferon (IFN) Signaling: HDAC11 can regulate the type I IFN signaling pathway through the defatty-acylation of serine hydroxymethyltransferase 2 (SHMT2). Inhibition of HDAC11 may, therefore, modulate the cellular response to type I interferons, which play a crucial role in antiviral and anti-tumor immunity.

  • Foxp3+ Regulatory T (Treg) Cell Function: Targeting HDAC11 has been demonstrated to promote the function of Foxp3+ regulatory T cells[1]. This suggests a potential therapeutic application for elevenostat in the context of autoimmune diseases and transplantation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vivo administration of elevenostat in a multiple myeloma mouse model.

Table 1: In Vivo Efficacy of Elevenostat in a 5TGM1 Multiple Myeloma Mouse Model

ParameterDosage (mg/kg)Administration RouteDosing ScheduleOutcomeReference
Tumor Growth 1 and 10Intraperitoneal (i.p.)Daily for 10 days, then every other dayEffective inhibition of tumor growth[1]
Serum IgG2b Levels 1 and 10Intraperitoneal (i.p.)Daily for 10 days, then every other dayDecreased serum IgG2b levels[1]
Survival 1 and 10Intraperitoneal (i.p.)Daily for 10 days, then every other daySignificantly prolonged survival[1][4]
Body Weight 1 and 10Intraperitoneal (i.p.)Daily for 10 days, then every other dayNo significant changes in body weight[1]

Experimental Protocols

This section provides a detailed protocol for the administration of elevenostat to a mouse model of multiple myeloma.

Protocol 1: Administration of Elevenostat in a Syngeneic 5TGM1 Multiple Myeloma Mouse Model

1. Animal Model:

  • Mouse Strain: C57BL/KaLwRij mice.

  • Cell Line: 5TGM1 multiple myeloma cells.

  • Cell Inoculation: Intravenously inject 5 x 10^5 5TGM1 cells into the tail vein of each mouse.

2. Elevenostat Formulation (Recommended):

  • Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common formulation for administering hydrophobic compounds like HDAC inhibitors in vivo. Another option that has been used for other hydroxamic acid-based HDAC inhibitors is a formulation containing 2-hydroxypropyl-β-cyclodextrin (HPBCD) and polyethylene glycol (PEG)[5].

  • Stock Solution: Based on its solubility, dissolve elevenostat in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL)[6].

  • Working Solution Preparation:

    • Warm the DMSO stock solution to 37°C and sonicate briefly to ensure complete dissolution.

    • For a final concentration of 1 mg/mL, dilute the stock solution in the vehicle. For example, to prepare 1 mL of the working solution, add 40 µL of the 25 mg/mL stock solution to 960 µL of the vehicle.

    • Vortex the working solution thoroughly before administration.

3. Administration Protocol:

  • Dosage: 1 mg/kg or 10 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Administer once daily for the first 10 days post-tumor cell inoculation, followed by administration every other day until the experimental endpoint is reached[1].

  • Injection Volume: Typically 100-200 µL per mouse.

4. Monitoring and Endpoint Analysis:

  • Tumor Burden: Monitor tumor progression by measuring serum IgG2b levels weekly.

  • Animal Health: Monitor body weight and overall health of the mice regularly.

  • Survival: Record the date of death or euthanasia for survival analysis.

  • Endpoint: Euthanize mice when they reach a predetermined disease endpoint (e.g., significant weight loss, hind limb paralysis).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Elevenostat in Multiple Myeloma

Elevenostat_Pathway cluster_inhibition Elevenostat Elevenostat HDAC11 HDAC11 Elevenostat->HDAC11 Inhibits Ac_IRF4 Acetylated IRF4 (Hyperacetylated) IRF4 IRF4 HDAC11->IRF4 Deacetylates PRDM1 PRDM1 (Blimp-1) IRF4->PRDM1 Activates Transcription TNFRSF17 TNFRSF17 (BCMA) IRF4->TNFRSF17 Activates Transcription Ac_IRF4->PRDM1 Inhibits Transcription Ac_IRF4->TNFRSF17 Inhibits Transcription Apoptosis Apoptosis PRDM1->Apoptosis Suppresses TNFRSF17->Apoptosis Suppresses

Caption: Elevenostat inhibits HDAC11, leading to IRF4 hyperacetylation and apoptosis in multiple myeloma cells.

Experimental Workflow for In Vivo Elevenostat Administration

Elevenostat_Workflow start Start animal_model Prepare 5TGM1 Mouse Model (C57BL/KaLwRij mice) start->animal_model formulation Prepare Elevenostat Formulation (e.g., DMSO/PEG300/Tween 80/Saline) animal_model->formulation administration Administer Elevenostat (i.p.) (1-10 mg/kg) formulation->administration monitoring Monitor Mice (Tumor burden, Body weight) administration->monitoring endpoint Endpoint Analysis (Survival, Serum IgG2b) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo administration of elevenostat in a mouse model of multiple myeloma.

References

Method

preparing Elevenostat stock solution and working concentrations

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation of Elevenostat stock solutions and working concentrations for use in various research...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Elevenostat stock solutions and working concentrations for use in various research applications. Elevenostat is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11), a key enzyme in epigenetic regulation.

Chemical and Physical Properties

Elevenostat, also known as JB3-22, is a small molecule hydroxamic acid derivative.[1][2] A summary of its key properties is provided in the table below.

PropertyValueReferences
Synonyms JB3-22[2]
CAS Number 1454902-97-6[2][3]
Molecular Formula C₁₆H₁₇N₃O₄[2]
Molecular Weight 315.32 g/mol [2][4]
Appearance White to off-white or pink solid[1][5]
Purity >95%[1][4]
Solubility Soluble in DMSO (up to 250 mg/mL)[1][2][4]
IC₅₀ 0.235 µM for HDAC11[2][3][6]

Preparation of Elevenostat Stock Solution

Proper preparation and storage of the stock solution are crucial for maintaining the compound's activity and ensuring experimental reproducibility.

Materials:

  • Elevenostat powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Protocol:

  • Acclimatization: Before opening, allow the vial of Elevenostat powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]

  • Reconstitution: Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[5]

  • Dissolution: Vortex the solution thoroughly to dissolve the powder. If needed, sonication in an ultrasonic bath for a short period can aid in complete dissolution.[2] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.[6][7]

  • Storage: Store the stock solution aliquots at -20°C or -80°C.[1][2][4] Protect from light and air.[1][4]

Stock Solution Storage Stability:

  • -20°C: Up to 1 month[2][5][6]

  • -80°C: Up to 6 months[2][5]

The lyophilized powder is stable for up to 3 years when stored at -20°C and protected from moisture.[5][6]

Stock Solution Preparation Calculator:

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of ElevenostatVolume of DMSO to add to 5 mg of Elevenostat
1 mM 3.1714 mL15.857 mL
5 mM 0.6343 mL3.1714 mL
10 mM 0.3171 mL1.5857 mL

Calculations are based on a molecular weight of 315.32 g/mol . Always refer to the batch-specific molecular weight on the product's certificate of analysis.[2]

Preparation of Working Concentrations

The optimal working concentration of Elevenostat will vary depending on the cell type, assay duration, and specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Protocol:

  • Thawing: Thaw a single aliquot of the Elevenostat stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[8]

  • DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of Elevenostat tested. The final DMSO concentration in the culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.[8]

  • Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted solutions.

Recommended Working Concentrations from Literature:

ApplicationCell/System TypeWorking Concentration RangeReference
HDAC11 Inhibition Assay Recombinant enzymeIC₅₀ = 0.235 µM[2]
Apoptosis Induction Multiple Myeloma (MM) cell lines (MM1.S)750 nM[5][9]
Cytotoxicity Assay Human Multiple Myeloma cell linesIC₅₀ = 0.803 to 3.410 µM (72h)[5]
Inhibition of Oocyte Maturation Mouse oocytes10 µM[5]
In vivo Anti-tumor Activity Mouse model of Multiple Myeloma1-10 mg/kg (intraperitoneal injection)[5][9]

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

This protocol provides a general guideline for assessing the effect of Elevenostat on cell proliferation and viability.

Workflow:

A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B D Treat cells with Elevenostat and vehicle control B->D C Prepare serial dilutions of Elevenostat C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Add MTT or CCK-8 reagent E->F G Incubate and measure absorbance F->G H Analyze data and plot dose-response curve G->H

Caption: Workflow for a cell viability assay using Elevenostat.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare a series of working concentrations of Elevenostat (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control in fresh culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Elevenostat or vehicle control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for Protein Acetylation

This protocol can be used to assess the effect of Elevenostat on the acetylation status of target proteins.

Methodology:

  • Plate cells and allow them to adhere.

  • Treat cells with Elevenostat at the desired concentration and for the appropriate time. Include a vehicle control.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for the acetylated form of the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the results to a loading control such as β-actin or GAPDH.

Signaling Pathway

Elevenostat selectively inhibits HDAC11, which has been shown to deacetylate and regulate the function of key transcription factors, including Interferon Regulatory Factor 4 (IRF4) and Forkhead box protein P3 (Foxp3).[1][9] Inhibition of HDAC11 by Elevenostat leads to hyperacetylation of these targets, altering their activity and downstream gene expression.

cluster_nucleus Nucleus HDAC11 HDAC11 IRF4 IRF4 (acetylated) HDAC11->IRF4 Deacetylation Foxp3 Foxp3 (acetylated) HDAC11->Foxp3 Deacetylation IRF4_deacetyl IRF4 (deacetylated) Gene_Expression Altered Gene Expression IRF4->Gene_Expression Foxp3_deacetyl Foxp3 (deacetylated) Foxp3->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Elevenostat Elevenostat Elevenostat->HDAC11 Inhibition

Caption: Mechanism of action of Elevenostat via HDAC11 inhibition.

Disclaimer: This information is for research use only and is not intended for human or diagnostic use.[1] Always follow safe laboratory practices when handling chemical reagents.

References

Application

Elevenostat solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information on the solubility of elevenostat, a selective Histone Deacetylase 11 (HDAC11) inhibitor, and protocols...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of elevenostat, a selective Histone Deacetylase 11 (HDAC11) inhibitor, and protocols for its use in research settings.

Introduction to Elevenostat

Elevenostat is a potent and selective inhibitor of HDAC11 with an IC50 of 0.235 µM[1]. It has demonstrated anti-tumor effects, particularly in multiple myeloma, by inducing apoptosis[1]. Its mechanism of action involves the regulation of key cellular pathways, making it a valuable tool for cancer research and drug development. Understanding its solubility is critical for accurate and reproducible experimental results.

Solubility of Elevenostat

The solubility of a compound is a crucial physical property that influences its handling, formulation, and biological activity.

Quantitative Solubility Data
SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO 250792.85Ultrasonic treatment may be required to achieve full dissolution. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, anhydrous supply to ensure maximum solubility[2].

Note: The molecular weight of elevenostat is 315.32 g/mol .

Experimental Protocols

Protocol for Determining Elevenostat Solubility

This protocol provides a general method for determining the solubility of elevenostat in various organic solvents.

Materials:

  • Elevenostat (solid powder)

  • Candidate solvents (e.g., Ethanol, Methanol, Acetone, etc.)

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Weigh out a small, known amount of elevenostat (e.g., 5 mg) into a series of clear glass vials.

    • Add a small, precise volume of the first candidate solvent (e.g., 100 µL) to the first vial.

    • Vortex the vial vigorously for 2 minutes.

    • If the solid dissolves completely, add another known weight of elevenostat and repeat.

    • If the solid does not dissolve completely, proceed to the next step.

  • Equilibration:

    • Place the vials with undissolved solid into a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Visually inspect the vials for any remaining solid material.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Elevenostat:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

    • Determine the concentration of elevenostat in the diluted supernatant using a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is essential for in vitro and in vivo experiments.

Materials:

  • Elevenostat (solid powder)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure for a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 3.15 mg of elevenostat powder.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the elevenostat.

  • Solubilization: Vortex the solution until the elevenostat is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Solutions:

  • Dilute the 10 mM stock solution to the desired final concentration using the appropriate cell culture medium or buffer for your experiment.

  • Important: Ensure the final concentration of DMSO in the working solution is not toxic to the cells or organism being studied (typically <0.5%).

Signaling Pathway and Experimental Workflow

Elevenostat Signaling Pathway

Elevenostat is a selective inhibitor of HDAC11. In multiple myeloma, HDAC11 has been shown to deacetylate and regulate the transcription factor IRF4 (Interferon Regulatory Factor 4). The deacetylation of IRF4 is crucial for its transcriptional activity, which in turn promotes the survival and proliferation of plasma cells. By inhibiting HDAC11, elevenostat leads to the hyperacetylation of IRF4, impairing its function and ultimately inducing apoptosis in multiple myeloma cells.

Elevenostat_Pathway Elevenostat Elevenostat HDAC11 HDAC11 Elevenostat->HDAC11 IRF4_acetylated IRF4 (Hyperacetylated) IRF4_deacetylated IRF4 (Deacetylated) HDAC11->IRF4_deacetylated Deacetylates Transcriptional_Activity IRF4 Transcriptional Activity IRF4_acetylated->Transcriptional_Activity Inhibits IRF4_deacetylated->Transcriptional_Activity Promotes Plasma_Cell_Survival Plasma Cell Survival & Proliferation Transcriptional_Activity->Plasma_Cell_Survival Leads to Apoptosis Apoptosis Plasma_Cell_Survival->Apoptosis Inhibition leads to

Caption: Elevenostat inhibits HDAC11, leading to IRF4 hyperacetylation and apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studies involving elevenostat, starting from compound acquisition to data analysis.

Experimental_Workflow start Compound Acquisition (Elevenostat) solubility_testing Solubility Determination (DMSO, other solvents) start->solubility_testing stock_prep Stock Solution Preparation (e.g., 10 mM in DMSO) solubility_testing->stock_prep working_prep Working Solution Preparation (Dilution in media/buffer) stock_prep->working_prep in_vitro In Vitro Studies (Cell Viability, Western Blot, etc.) working_prep->in_vitro in_vivo In Vivo Studies (Animal Models) working_prep->in_vivo data_analysis Data Collection & Analysis in_vitro->data_analysis in_vivo->data_analysis end Conclusion & Reporting data_analysis->end

Caption: A typical experimental workflow for utilizing elevenostat in research.

References

Method

Application Notes and Protocols for Long-Term Storage and Stability of Elevenostat Solutions

For Researchers, Scientists, and Drug Development Professionals Introduction Elevenostat is a selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, demonstrating potential as a therapeutic agent, parti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevenostat is a selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, demonstrating potential as a therapeutic agent, particularly in oncology. As with any compound intended for research or clinical development, understanding its stability and establishing optimal storage conditions are critical for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for assessing the long-term storage and stability of Elevenostat solutions, along with a summary of recommended storage conditions based on available data.

Chemical and Physical Properties of Elevenostat

PropertyValue
Molecular Formula C₁₆H₁₇N₃O₄
Molecular Weight 315.32 g/mol
Appearance Off-white to pink solid
Solubility Soluble in DMSO (up to 250 mg/mL with sonication)

Recommended Long-Term Storage Conditions

Proper storage is crucial to maintain the integrity of Elevenostat. The following conditions are recommended for both the solid compound and its solutions.

Table 1: Recommended Storage Conditions for Elevenostat

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsProtect from light and moisture.
4°CUp to 2 yearsFor shorter-term storage. Protect from light.
DMSO Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthFor working stocks. Aliquot to avoid repeated freeze-thaw cycles.[1]

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is essential to accurately quantify Elevenostat and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate a reverse-phase HPLC method capable of separating Elevenostat from its potential degradation products.

Materials:

  • Elevenostat reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Method Development:

  • Solvent Selection: Start with a mobile phase of acetonitrile and water.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of Elevenostat using a UV-Vis spectrophotometer. A common detection wavelength for similar compounds is around 210-280 nm.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of the parent peak from any potential degradation products that may have different polarities. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate and Column Temperature: Optimize the flow rate (typically 1 mL/min) and column temperature (e.g., 30°C) to achieve good peak shape and resolution.

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies (see Protocol 2). The method must be able to resolve the Elevenostat peak from all degradation product peaks.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess Elevenostat in the presence of its degradation products, impurities, and excipients.

  • Linearity: Establish a linear relationship between the concentration of Elevenostat and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Elevenostat that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.

Protocol 2: Forced Degradation of Elevenostat Solutions

Objective: To intentionally degrade Elevenostat under various stress conditions to identify potential degradation products and pathways.

Procedure:

  • Prepare solutions of Elevenostat (e.g., 1 mg/mL in DMSO, diluted in an appropriate aqueous buffer).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 60°C for 48 hours (in solution and as a solid).

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Characterize the degradation products using a mass spectrometer (LC-MS) to elucidate their structures.

Expected Degradation Pathways: Elevenostat, being a hydroxamic acid derivative, is susceptible to hydrolysis of the hydroxamic acid moiety to the corresponding carboxylic acid.

Long-Term Stability Testing

Long-term stability studies provide data to establish the shelf-life and recommended storage conditions for Elevenostat solutions.

Protocol 3: Long-Term Stability Study of Elevenostat Solutions

Objective: To evaluate the stability of Elevenostat solutions under recommended storage conditions over an extended period.

Procedure:

  • Prepare a bulk solution of Elevenostat in DMSO at a known concentration.

  • Aliquot the solution into multiple vials to avoid contamination and freeze-thaw cycles.

  • Store the vials at the following conditions as per ICH Q1A(R2) guidelines:

    • Long-term: -80°C

    • Accelerated: -20°C

  • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), retrieve vials from each storage condition.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the samples for the following parameters:

    • Appearance: Visual inspection for color change or precipitation.

    • Purity and Assay: Using the validated stability-indicating HPLC method to determine the concentration of Elevenostat and the presence of any degradation products.

    • pH (if applicable for aqueous formulations).

Table 2: Example Data from a Hypothetical Long-Term Stability Study of Elevenostat in DMSO at -80°C

Time Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)
0Clear, colorless100.0<0.1
1Clear, colorless99.8<0.1
3Clear, colorless99.50.1
6Clear, colorless99.20.2

Signaling Pathways and Experimental Workflows

Elevenostat Mechanism of Action

Elevenostat selectively inhibits HDAC11, which plays a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. In multiple myeloma, HDAC11 deacetylates and stabilizes the transcription factor IRF4 (Interferon Regulatory Factor 4). By inhibiting HDAC11, Elevenostat leads to the hyperacetylation and subsequent degradation of IRF4, resulting in the induction of apoptosis.

cluster_nucleus Nucleus HDAC11 HDAC11 IRF4_acetylated Acetylated IRF4 HDAC11->IRF4_acetylated Deacetylation IRF4 IRF4 IRF4_degradation IRF4 Degradation IRF4_acetylated->IRF4_degradation Leads to Transcription Transcription IRF4->Transcription Promotes IRF4_degradation->IRF4 Reduces levels of Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bim, Bak) IRF4_degradation->Pro_Apoptotic_Genes Upregulation Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2, Mcl-1) IRF4_degradation->Anti_Apoptotic_Genes Downregulation Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Anti_Apoptotic_Genes->Apoptosis Inhibits Elevenostat Elevenostat Elevenostat->HDAC11 Inhibits

Caption: Elevenostat inhibits HDAC11, leading to IRF4 degradation and apoptosis.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a comprehensive stability study of Elevenostat solutions.

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_outcome Outcome Prep_Solution Prepare Elevenostat Solution Aliquoting Aliquot into Vials Prep_Solution->Aliquoting Long_Term Long-Term Storage (-80°C) Aliquoting->Long_Term Accelerated Accelerated Storage (-20°C) Aliquoting->Accelerated Time_Points Withdraw Samples at Time Points Long_Term->Time_Points Accelerated->Time_Points Visual_Inspection Visual Inspection Time_Points->Visual_Inspection HPLC_Analysis HPLC Analysis (Purity & Assay) Time_Points->HPLC_Analysis Data_Evaluation Data Evaluation Visual_Inspection->Data_Evaluation HPLC_Analysis->Data_Evaluation Shelf_Life Establish Shelf-Life Data_Evaluation->Shelf_Life

Caption: Workflow for the long-term stability testing of Elevenostat solutions.

Conclusion

The stability of Elevenostat solutions is critical for its successful application in research and drug development. Adherence to the recommended storage conditions, particularly storing DMSO stock solutions at -80°C in aliquots, will minimize degradation and ensure the integrity of the compound. The protocols provided herein offer a comprehensive framework for developing a stability-indicating analytical method and conducting long-term stability studies in accordance with regulatory guidelines. These measures will ensure the generation of reliable and reproducible data in preclinical and clinical investigations of Elevenostat.

References

Application

Application Notes and Protocols for Elevenostat in Immunology Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Elevenostat, a selective inhibitor of histone deacetylase 11 (HDAC11), in immunology...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Elevenostat, a selective inhibitor of histone deacetylase 11 (HDAC11), in immunology research. The protocols detailed below are based on established methodologies for studying immune cell function and can be adapted for use with Elevenostat to investigate its immunomodulatory effects.

Introduction to Elevenostat

Elevenostat (also known as JB3-22) is a potent and selective small molecule inhibitor of HDAC11, with an IC50 of 0.235 µM.[1] HDAC11 is a class IV histone deacetylase that plays a crucial role in regulating the expression of key immune-related genes. By inhibiting HDAC11, Elevenostat can modulate the function of various immune cells, including T cells and antigen-presenting cells (APCs), making it a valuable tool for immunology research and potential therapeutic development.

Mechanism of Action in the Immune System

Elevenostat exerts its immunomodulatory effects primarily through the hyperacetylation of histone and non-histone proteins, leading to changes in gene expression. Key immunological mechanisms include:

  • Regulation of IL-10 Expression: HDAC11 negatively regulates the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in APCs. Inhibition of HDAC11 by Elevenostat is expected to increase IL-10 production, which can subsequently influence T cell activation and tolerance.[2]

  • Enhancement of Regulatory T Cell (Treg) Function: Studies on HDAC11-deficient T cells suggest that inhibition of HDAC11 can enhance the suppressive function of Foxp3+ Tregs.[3] This is, in part, due to the increased expression of Foxp3 and TGF-β.[3]

  • Modulation of T Cell Effector Functions: T cells lacking HDAC11 exhibit increased effector functions, including heightened production of Th1-associated cytokines like IFN-γ.[4] This suggests that Elevenostat could be used to boost anti-tumor or anti-viral T cell responses.

  • Influence on Antigen-Presenting Cells: By modulating cytokine production (e.g., IL-10 and IL-12) and potentially the expression of co-stimulatory molecules, Elevenostat can alter the ability of APCs to prime or induce tolerance in T cells.[2]

Quantitative Data Summary

The following tables summarize the known quantitative effects of Elevenostat and the impact of HDAC11 targeting in immunological contexts.

Table 1: In Vitro Efficacy of Elevenostat

ParameterCell Line/SystemValueReference
HDAC11 IC50 Enzyme Assay0.235 µM[1]
Cytotoxicity IC50 Human Multiple Myeloma Cells0.803 - 3.410 µM (72h)[1]
Apoptosis Induction MM1.S Cells~31.4% activated caspase-3 at 750 nM (48h)[1]

Table 2: Effects of HDAC11 Inhibition on Immune Cell Function (Based on HDAC11 KO studies and other selective inhibitors)

Immune Cell TypeParameterEffect of HDAC11 InhibitionReference
Regulatory T cells (Tregs) Suppressive FunctionIncreased[3]
Foxp3 ExpressionIncreased[3]
TGF-β ExpressionIncreased[3]
Antigen-Presenting Cells (APCs) IL-10 mRNA ExpressionIncreased upon LPS stimulation[2]
IL-12 mRNA ExpressionDecreased upon LPS stimulation[2]
CD4+ T cells IFN-γ ProductionIncreased[4]

Signaling Pathways and Experimental Workflows

HDAC11-Mediated Regulation of IL-10 in Antigen-Presenting Cells

HDAC11_IL10_Pathway cluster_nucleus Nucleus cluster_extracellular Extracellular HDAC11 HDAC11 Il10_promoter Il10 Promoter HDAC11->Il10_promoter Deacetylates Histones Il10_gene Il10 Gene Il10_promoter->Il10_gene Represses Transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->Il10_promoter Promotes Transcription Transcription_Factors Transcription Factors (e.g., STAT3, Sp1) Transcription_Factors->Il10_promoter Elevenostat Elevenostat Elevenostat->HDAC11 Inhibits

Caption: HDAC11 deacetylates histones at the Il10 promoter, repressing its transcription.

Experimental Workflow: Evaluating Elevenostat's Effect on T Cell Suppression by Tregs

Treg_Suppression_Workflow cluster_isolation Cell Isolation cluster_labeling Labeling cluster_coculture Co-culture cluster_analysis Analysis isolate_tregs Isolate CD4+CD25+ Tregs coculture Co-culture Tregs and Tconv with anti-CD3/CD28 beads isolate_tregs->coculture isolate_tconv Isolate CD4+CD25- Tconv label_tconv Label Tconv with CFSE/Proliferation Dye isolate_tconv->label_tconv label_tconv->coculture flow_cytometry Analyze Tconv Proliferation by Flow Cytometry coculture->flow_cytometry After 72-96h add_elevenostat Add Elevenostat (titrated concentrations) add_elevenostat->coculture

Caption: Workflow for assessing the effect of Elevenostat on Treg suppressive function.

Experimental Protocols

Protocol 1: In Vitro Treg Suppression Assay

This protocol is adapted from standard Treg suppression assays and can be used to evaluate the effect of Elevenostat on the suppressive capacity of regulatory T cells.

Materials:

  • Elevenostat (dissolved in DMSO)

  • CD4+CD25+ Regulatory T Cell Isolation Kit

  • CD4+ T Cell Isolation Kit

  • CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye

  • Anti-CD3/CD28 T cell activation beads

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

  • 96-well round-bottom plates

Procedure:

  • Cell Isolation:

    • Isolate CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) from human PBMCs or mouse splenocytes according to the manufacturer's instructions.

  • Tconv Labeling:

    • Resuspend Tconv cells at 1x10^6 cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold culture medium.

    • Wash the cells twice with culture medium.

  • Co-culture Setup:

    • Plate a fixed number of CFSE-labeled Tconv cells (e.g., 5 x 10^4 cells/well) into a 96-well round-bottom plate.

    • Add Tregs at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv ratios).

    • Include control wells with Tconv cells alone (no Tregs) and unstimulated Tconv cells (no activation beads).

  • Elevenostat Treatment:

    • Prepare serial dilutions of Elevenostat in culture medium. It is recommended to start with a concentration range around the IC50 of 0.235 µM and perform a dose-response curve (e.g., 0.01, 0.1, 1, 10 µM).

    • Add the Elevenostat dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • T Cell Activation:

    • Add anti-CD3/CD28 activation beads at a bead-to-cell ratio of 1:1.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against CD4 if necessary.

    • Analyze the CFSE dilution of the CD4+ Tconv population by flow cytometry. The percentage of suppression can be calculated as: [1 - (% proliferated with Tregs / % proliferated without Tregs)] x 100.

Protocol 2: Evaluation of Elevenostat's Effect on Dendritic Cell (DC) Maturation and Cytokine Production

This protocol outlines the methodology to assess the impact of Elevenostat on the maturation and cytokine profile of bone marrow-derived dendritic cells (BMDCs).

Materials:

  • Elevenostat (dissolved in DMSO)

  • GM-CSF and IL-4

  • LPS (Lipopolysaccharide)

  • Antibodies for flow cytometry: anti-CD11c, -MHC-II, -CD80, -CD86

  • ELISA kits for IL-10, IL-12p70, and TNF-α

  • Bone marrow cells from mice

Procedure:

  • Generation of BMDCs:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-7 days.

  • Elevenostat Treatment:

    • On day 6, harvest the immature BMDCs and re-plate them.

    • Treat the cells with varying concentrations of Elevenostat (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.

  • DC Maturation:

    • Stimulate the BMDCs with 100 ng/mL LPS for 24 hours to induce maturation.

  • Analysis of DC Maturation Markers:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86.

    • Analyze the expression of these markers on the CD11c+ population by flow cytometry.

  • Cytokine Analysis:

    • Collect the culture supernatants after 24 hours of LPS stimulation.

    • Measure the concentrations of IL-10, IL-12p70, and TNF-α using ELISA kits according to the manufacturer's instructions.

Protocol 3: Assessment of Elevenostat on T Cell Differentiation

This protocol describes how to evaluate the effect of Elevenostat on the differentiation of naive CD4+ T cells into different helper T cell subsets.

Materials:

  • Elevenostat (dissolved in DMSO)

  • Naive CD4+ T Cell Isolation Kit

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • Cytokines for Th1 differentiation: IL-12, anti-IL-4

  • Cytokines for Th2 differentiation: IL-4, anti-IFN-γ

  • Cytokines for Th17 differentiation: TGF-β, IL-6

  • Cytokines for Treg differentiation: TGF-β, IL-2

  • Intracellular staining kit for transcription factors and cytokines (e.g., Foxp3/Transcription Factor Staining Buffer Set)

  • Antibodies for flow cytometry: anti-CD4, -IFN-γ, -IL-4, -IL-17A, -Foxp3

Procedure:

  • Naive T Cell Isolation:

    • Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from mouse splenocytes or human PBMCs.

  • T Cell Activation and Differentiation:

    • Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL).

    • Plate the naive CD4+ T cells and add soluble anti-CD28 antibody (1-2 µg/mL).

    • Add the appropriate cytokine cocktails for polarizing the cells towards Th1, Th2, Th17, or Treg lineages.

  • Elevenostat Treatment:

    • Add titrated concentrations of Elevenostat (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control to the cultures.

  • Incubation:

    • Culture the cells for 3-5 days.

  • Intracellular Cytokine and Transcription Factor Staining:

    • For cytokine analysis, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

    • Harvest the cells and perform surface staining for CD4.

    • Fix and permeabilize the cells according to the intracellular staining kit protocol.

    • Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) or transcription factors (T-bet, GATA3, RORγt, Foxp3).

  • Flow Cytometry Analysis:

    • Analyze the percentage of cells expressing the respective cytokines or transcription factors within the CD4+ population by flow cytometry.

Disclaimer: These protocols are intended for research use only. The optimal concentrations of Elevenostat and incubation times may vary depending on the specific cell type and experimental conditions and should be determined empirically by the researcher.

References

Method

Application Notes: Measuring HDAC11 Inhibition by Elevenostat in a Cellular Context

Introduction Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. HDACs are categorized into four main classes based on sequence homology.[1][3] HDAC11 is the sole member of the Class IV family of HDACs and has been identified as a key regulator of the immune system and a potential therapeutic target for cancer and metabolic diseases.[1][4][5] A primary function of HDAC11 is the negative regulation of Interleukin-10 (IL-10) expression in antigen-presenting cells (APCs), thereby influencing the balance between immune activation and tolerance.[5][6] Beyond its deacetylase function, HDAC11 also exhibits robust defatty-acylase activity, which may be its primary enzymatic role in vivo.[1][4]

Elevenostat is a small molecule hydroxamic acid derivative that acts as a selective inhibitor of HDAC11, with a reported IC50 value of 0.235 µM.[7] By inhibiting HDAC11, Elevenostat can reverse the suppression of target genes. For instance, it has been shown to reverse the inhibitory effects of HDAC11 at the Foxp3 promoter. Furthermore, Elevenostat has demonstrated significant anti-tumor properties, particularly in multiple myeloma models, where it induces apoptosis.[7][8]

These application notes provide detailed protocols for researchers to effectively measure the inhibition of HDAC11 by Elevenostat in cellular models. The methods described include assessing downstream pathway modulation via Western Blot, quantifying cellular HDAC activity with a luminescence-based assay, and confirming direct target engagement using the Cellular Thermal Shift Assay (CETSA).

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC50) Against HDAC11

This table summarizes the reported half-maximal inhibitory concentration (IC50) of Elevenostat and other common HDAC inhibitors against the HDAC11 isoform.

CompoundIC50 for HDAC11 (nM)Reference
Elevenostat 235[7]
Trichostatin A (TSA)17[1][4]
Trapoxin A10[1][4]
Table 2: Example Dose-Response Data from a Cellular HDAC-Glo™ Assay

This table provides representative data from a cellular HDAC activity assay in HCT116 cells treated with varying concentrations of Elevenostat for 6 hours. The data can be used to generate a dose-response curve and calculate the cellular IC50.

Elevenostat Conc. (µM)Average Luminescence (RLU)% Inhibition
0 (Vehicle)850,0000
0.01825,0002.9
0.05750,00011.8
0.1680,00020.0
0.25495,00041.8
0.5310,00063.5
1.0180,00078.8
5.095,00088.8
10.070,00091.8

Experimental Protocols

Protocol 1: Western Blot for Acetylated Histones

This protocol describes an indirect method to measure HDAC inhibition by quantifying the accumulation of acetylated histones, a direct consequence of reduced HDAC activity.

A. Cell Culture and Treatment

  • Seed cells (e.g., MM1.S multiple myeloma cells, HEK293T, or HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare a stock solution of Elevenostat in DMSO.

  • Treat cells with a range of Elevenostat concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time, typically 24 hours.[9] Include a DMSO-only vehicle control.

B. Cell Lysis and Protein Extraction

  • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells directly in the well by adding 100-200 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.1% SDS, supplemented with protease and phosphatase inhibitors).[9]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 20 minutes.[9]

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Transfer the supernatant (whole-cell lysate) to a new tube and determine the protein concentration using a Bradford or BCA assay.

C. SDS-PAGE and Western Blotting

  • Dilute equal amounts of protein (e.g., 20 µg) with 2x SDS loading buffer and boil at 95°C for 5 minutes.[10]

  • Load samples onto a 12-15% SDS-PAGE gel and perform electrophoresis.[11][12]

  • Transfer the separated proteins to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.[10]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:

    • Rabbit anti-acetyl-Histone H3 (1:2000 dilution)

    • Rabbit anti-acetyl-Histone H4 (1:2000 dilution)

    • Loading Control: Mouse anti-β-actin (1:5000) or Rabbit anti-Total Histone H3 (1:3000)

  • Wash the membrane 3 times for 10 minutes each with TBST.[10]

  • Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) at a 1:3000 dilution for 1.5 hours at room temperature.[10]

  • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Visualize the protein bands using an Enhanced Chemiluminescence (ECL) kit and an imaging system.[10]

Expected Outcome: A dose-dependent increase in the signal for acetylated histone H3 and H4 in cells treated with Elevenostat compared to the vehicle control, indicating successful HDAC inhibition.[9]

G cluster_workflow Workflow: Western Blot for Histone Acetylation node_culture 1. Cell Culture (e.g., MM1.S cells) node_treat 2. Treatment (Dose-range of Elevenostat or Vehicle) node_culture->node_treat node_lyse 3. Cell Lysis & Protein Extraction node_treat->node_lyse node_quant 4. Protein Quantification (BCA/Bradford) node_lyse->node_quant node_sds 5. SDS-PAGE & PVDF Transfer node_quant->node_sds node_block 6. Blocking (5% Milk/BSA) node_sds->node_block node_primary 7. Primary Antibody Incubation (Anti-AcH3, Anti-AcH4, Loading Control) node_block->node_primary node_secondary 8. Secondary Antibody Incubation node_primary->node_secondary node_viz 9. ECL Visualization & Analysis node_secondary->node_viz

Caption: Experimental workflow for detecting histone hyperacetylation.

Protocol 2: Cellular HDAC Activity Assay (Luminescence-Based)

This protocol uses a commercially available kit, such as HDAC-Glo™ I/II (Promega), to quantify class I and II HDAC activity directly in living cells. The signal is inversely proportional to HDAC activity.

A. Cell Plating and Treatment

  • Use a white, clear-bottom 96-well plate suitable for luminescence measurements.

  • Seed cells (e.g., HCT116) at a density of 5,000-10,000 cells per well in 80 µL of culture medium.

  • Allow cells to adhere overnight.

  • Prepare a 5X serial dilution of Elevenostat in culture medium.

  • Add 20 µL of the diluted Elevenostat or vehicle control to the appropriate wells. Include wells with a known pan-HDAC inhibitor like Trichostatin A (TSA) as a positive control for inhibition.[13]

  • Incubate the plate for the desired time (e.g., 6 hours) at 37°C in a CO2 incubator.

B. Assay Procedure

  • Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.

  • Add 100 µL of the HDAC-Glo™ I/II Reagent to each well, mixing gently. This reagent contains the cell-permeable acetylated substrate and the developer enzyme.

  • Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and signal generation.

  • Measure the luminescence using a plate reader.

C. Data Analysis

  • Subtract the background luminescence (wells with no cells).

  • Normalize the data by setting the vehicle-treated wells to 100% HDAC activity (or 0% inhibition) and the positive control (e.g., high concentration of TSA) to 0% activity (or 100% inhibition).

  • Calculate the percent inhibition for each Elevenostat concentration.

  • Plot the percent inhibition against the log of the Elevenostat concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value using software like GraphPad Prism.[1]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound directly binds to its intended target protein in a cellular environment. Binding of Elevenostat is expected to stabilize HDAC11, making it more resistant to heat-induced denaturation.[14]

A. Cell Treatment and Heating

  • Culture a sufficient number of cells (e.g., 10-20 million cells per condition).

  • Treat the cells in suspension or as adherent cultures with a high concentration of Elevenostat (e.g., 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension into several PCR tubes for each condition (vehicle and Elevenostat).

  • Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 64°C). Include a non-heated control (room temperature).

B. Protein Extraction

  • Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Carefully collect the supernatant from each sample.

C. Analysis by Western Blot

  • Analyze the soluble protein fractions by Western blot as described in Protocol 1.

  • Probe the membrane with a primary antibody specific for HDAC11. Also, probe for a loading control that is not expected to be stabilized by the compound (e.g., GAPDH).

  • Quantify the band intensities for HDAC11 at each temperature for both vehicle and Elevenostat-treated samples.

Expected Outcome: In the vehicle-treated samples, the amount of soluble HDAC11 will decrease as the temperature increases. In the Elevenostat-treated samples, HDAC11 will be stabilized, resulting in a greater amount of soluble protein at higher temperatures. This "thermal shift" confirms direct binding of Elevenostat to HDAC11 in the cells.

G cluster_principle Principle of Cellular Thermal Shift Assay (CETSA) node_start Intact Cells with Target Protein (HDAC11) node_treat_veh Treat with Vehicle (DMSO) node_start->node_treat_veh node_treat_drug Treat with Drug (Elevenostat) node_start->node_treat_drug node_unbound Unbound Protein (Less Stable) node_treat_veh->node_unbound node_bound Drug-Bound Protein (More Stable) node_treat_drug->node_bound node_heat Apply Heat Gradient node_denature Protein Denatures & Aggregates node_heat->node_denature Above Tm node_stable Protein Remains Soluble node_heat->node_stable Below Tm node_unbound->node_heat node_bound->node_heat node_analyze_veh Analyze Soluble Fraction: Low Protein at High Temp node_denature->node_analyze_veh node_analyze_drug Analyze Soluble Fraction: High Protein at High Temp node_stable->node_analyze_drug

Caption: Ligand binding stabilizes a target protein against heat denaturation.

Signaling Pathway

HDAC11 plays a critical role in immune regulation, primarily by repressing the expression of the anti-inflammatory cytokine IL-10.[5] It achieves this by deacetylating histones at the Il10 gene promoter. Inhibition of HDAC11 by Elevenostat leads to hyperacetylation of this promoter region, which alleviates the transcriptional repression and results in increased IL-10 production. This shifts the cellular response towards immune tolerance. In the context of multiple myeloma, HDAC11 has been shown to deacetylate the transcription factor IRF4, and its inhibition by Elevenostat leads to IRF4 hyperacetylation and subsequent cell death.[8]

G cluster_pathway HDAC11 Signaling and Inhibition by Elevenostat elevenostat Elevenostat hdac11 HDAC11 elevenostat->hdac11 Inhibits histones Histones at Il10 Promoter hdac11->histones Deacetylates il10_gene Il10 Gene Transcription histones->il10_gene Represses acetyl_groups Acetyl Groups acetyl_groups->histones HATs add il10_protein IL-10 Protein il10_gene->il10_protein Leads to immune_response Immune Tolerance il10_protein->immune_response Promotes

Caption: Inhibition of HDAC11 by Elevenostat leads to increased IL-10 expression.

References

Technical Notes & Optimization

Troubleshooting

common off-target effects of hydroxamic acid-based HDAC inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors. This resource provides troubleshooting gui...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the off-target effects of hydroxamic acid-based HDAC inhibitors?

A1: The primary reason for off-target effects stems from the chemical nature of the hydroxamic acid moiety (-C(=O)N(OH)-). This functional group is an excellent chelator of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[1][2] Since the catalytic activity of HDACs depends on a Zn²⁺ ion in their active site, the hydroxamic acid group binds to this ion, inhibiting the enzyme.[3][4] However, this metal-binding capability is not exclusive to HDACs. Many other essential enzymes, known as metalloenzymes, also rely on metal ions for their function. Consequently, hydroxamic acid-based inhibitors can bind to and inhibit these other metalloenzymes, leading to off-target effects.[5][6]

Q2: What are the most common off-target effects observed with these inhibitors?

A2: The most frequently encountered off-target effects include:

  • Inhibition of other metalloenzymes: Besides HDACs, these inhibitors can target other zinc-dependent enzymes like Matrix Metalloproteinases (MMPs), Carbonic Anhydrases (CAs), and ADAMs (A Disintegrin and Metalloproteinases).[2][4] A recent chemical proteomics study identified Metallo-Beta-Lactamase Domain-containing protein 2 (MBLAC2), an acyl-CoA hydrolase, as a frequent and potent off-target for about half of the 53 tested hydroxamate-based drugs. Panobinostat has also been shown to inhibit phenylalanine hydroxylase.

  • Alteration of Tubulin Acetylation: Many HDAC inhibitors, particularly pan-inhibitors like Vorinostat (SAHA) and Panobinostat, increase the acetylation of α-tubulin.[7] This is primarily due to the inhibition of HDAC6, the major cytoplasmic tubulin deacetylase.[7] This effect can be beneficial in some therapeutic contexts, such as neurodegenerative diseases and cancer, by stabilizing microtubules and improving axonal transport.[7][8][9]

  • Mutagenicity and Genotoxicity: A significant concern, especially for non-oncology applications, is the potential mutagenicity of hydroxamate-containing compounds.[10] Some have tested positive in the Ames test and can cause chromosomal aberrations.[10] This may be due to interactions with DNA or metabolic activation that leads to the Lossen rearrangement.[1][10]

  • Cardiotoxicity: Some hydroxamic acid-based HDAC inhibitors, including Panobinostat and Vorinostat, have been associated with cardiac side effects, such as QTc interval prolongation, due to off-target inhibition of the hERG (human Ether-à-go-go-Related Gene) ion channel.[10][11][12]

Q3: Are all off-target effects of hydroxamic acid-based HDAC inhibitors detrimental?

A3: Not necessarily. While off-target effects are often associated with toxicity and undesirable side effects, they can sometimes contribute to the therapeutic efficacy of the drug (polypharmacology). For example, the inhibition of HDAC6 and subsequent hyperacetylation of tubulin is a key mechanism for the neuroprotective effects seen with some inhibitors in models of Huntington's disease and Charcot-Marie-Tooth disease.[7][8] Similarly, the inhibition of MBLAC2 has been shown to lead to the accumulation of extracellular vesicles, which may present a new therapeutic avenue.[13] However, unintended off-target interactions are a major source of dose-limiting toxicities and complicate the interpretation of experimental results.[10][14]

Troubleshooting Guides

Problem 1: I'm observing unexpected cellular phenotypes (e.g., altered morphology, viability, or cell cycle) that don't seem to align with the known functions of the HDAC isoform I'm targeting.

Answer 1: This is a common issue that often points towards off-target effects. The hydroxamic acid moiety can chelate intracellular metal ions or inhibit other metalloenzymes, leading to cellular responses independent of HDAC inhibition.[15]

Troubleshooting Steps:

  • Validate On-Target Engagement: First, confirm that your inhibitor is engaging the intended HDAC target at the concentration used. A cell-based HDAC activity assay or a Western blot for acetylation of a known substrate (e.g., a specific histone mark for a nuclear HDAC) can verify this.[16][17]

  • Check for Tubulin Hyperacetylation: Perform a Western blot for acetylated α-tubulin. A significant increase suggests potent inhibition of HDAC6, which can affect microtubule dynamics, cell division, and morphology.[7][18] This is a very common off-target effect for pan-HDAC inhibitors.[19]

  • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of your inhibitor. An ideal control lacks the hydroxamic acid group but retains the rest of the scaffold.[15] If the phenotype disappears with the negative control, it suggests the effect is mediated by the metal-chelating properties of the hydroxamic acid, either through on-target or off-target metalloenzyme inhibition.[15]

  • Perform a Dose-Response Analysis: Unexpected toxicity at low concentrations can indicate potent off-target activity. Determine the IC50 for cytotoxicity and compare it to the IC50 for target inhibition. A narrow window between efficacy and toxicity often suggests off-target issues.

  • Consider Proteome-Wide Profiling: For a comprehensive analysis, techniques like Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) can identify the full spectrum of proteins that bind to your inhibitor in intact cells, revealing unexpected off-targets.[20][21]

Problem 2: My Class I-selective HDAC inhibitor is causing a significant increase in tubulin acetylation.

Answer 2: This observation suggests that your inhibitor may not be as selective as presumed, or that there are indirect effects on tubulin acetylation.

Troubleshooting Steps:

  • Review Selectivity Data: Check the literature for comprehensive selectivity profiling of your inhibitor. Many compounds described as "selective" may still have activity against other isoforms, like HDAC6, at the concentrations used in cell-based experiments.[13]

  • Perform a Dose Titration: Lower the concentration of the inhibitor. Off-target effects are often concentration-dependent. Determine the lowest concentration that gives you the desired on-target effect (e.g., histone hyperacetylation) without significantly affecting tubulin acetylation.

  • Investigate Indirect Mechanisms: Inhibition of certain Class I HDACs, such as HDAC3, has been shown to indirectly modulate tubulin acetylation levels in a complex, concentration- and time-dependent manner.[22] This could be a biological network effect rather than direct inhibition of HDAC6.

  • Compare with a Different Selective Inhibitor: Use another structurally distinct inhibitor with reported selectivity for the same Class I HDAC. If the tubulin effect is not replicated, it suggests the first compound has an off-target liability.

Quantitative Data on Off-Target Effects

The promiscuity of the hydroxamic acid moiety means that many inhibitors affect multiple targets. Below is a summary of reported inhibitory activities for common hydroxamic acid-based inhibitors against intended targets and selected off-targets. Note that IC50 values can vary significantly based on assay conditions.

InhibitorPrimary Target(s)Off-Target ExampleOff-Target IC50 / KiOn-Target IC50 / KiReference(s)
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)MBLAC2~110 nM1-25 nM (HDACs 1, 2, 3, 6)[6]
hERG Channel322 nM[11]
Tyrosinase~100-200 nM[6]
Panobinostat (LBH-589) Pan-HDAC (Class I, II, IV)Phenylalanine HydroxylasePotent, competitive0.6-25 nM (HDACs 1, 2, 3, 6)[6]
MBLAC2~18 nM[13]
Tyrosinase~100-200 nM[6]
Belinostat (PXD101) Pan-HDAC (Class I, II, IV)MBLAC2~33 nMSub-µM range for most HDACs[13]
PCI-34051 HDAC8Neuroprotection (HDAC8-independent)Neuroprotective effect observed20 µM (HDAC1), 31 µM (HDAC2)[15][23]
Tubastatin A HDAC6Histone AcetylationIncreased at higher doses0.091 µM (in NanoBRET assay)[24][25]
Experimental Protocols & Visualizations

Diagram 1: The Hydroxamic Acid Off-Target Mechanism

Off_Target_Mechanism cluster_Inhibitor Hydroxamic Acid-Based HDACi cluster_Targets Biological Targets Inhibitor Inhibitor Structure Moiety Hydroxamic Acid Moiety (-CONHOH) Zn_HDAC Zn²⁺ Moiety->Zn_HDAC Chelates Zn_Off Zn²⁺ Moiety->Zn_Off Chelates Fe_Off Fe³⁺ Moiety->Fe_Off Chelates HDACs HDAC Active Site (On-Target) Biological_Effect_On Histone Hyperacetylation, Therapeutic Outcome HDACs->Biological_Effect_On Leads to Desired Effect Off_Targets Other Metalloenzymes (Off-Targets) Biological_Effect_Off Toxicity, Altered Phenotype, Confounding Results Off_Targets->Biological_Effect_Off Leads to Undesired Effects Zn_HDAC->HDACs Cofactor for Zn_Off->Off_Targets Cofactor for Fe_Off->Off_Targets Cofactor for

Caption: Logical flow of hydroxamic acid-based off-target effects.

Protocol 1: Kinase Inhibitor Profiling Assay (Luminescence-Based)

This protocol provides a general workflow to screen an HDAC inhibitor for off-target kinase activity using a luminescence-based ADP detection platform.[26][27]

Objective: To determine the IC50 of a hydroxamic acid-based HDAC inhibitor against a panel of purified kinases.

Materials:

  • HDAC inhibitor compound

  • DMSO (for compound dilution)

  • Purified active kinases (commercial panels are available)

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of the HDAC inhibitor in DMSO. A typical starting concentration for the highest dose might be 10-100 µM. Also, prepare a DMSO-only control (vehicle).

  • Kinase Reaction Setup: a. In each well of the microplate, add the kinase reaction buffer. b. Add the diluted HDAC inhibitor or DMSO vehicle to the appropriate wells. c. Add the specific kinase enzyme to each well. It is crucial to use an amount of enzyme that results in ~10-30% ATP consumption in the linear range of the reaction.[26] d. To initiate the reaction, add a mix of the kinase-specific substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The time should be within the linear phase of the enzyme reaction.

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert ADP to ATP, which then drives a luciferase reaction. b. Incubate as required by the kit instructions (e.g., 40 minutes at room temperature).

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: a. Normalize the data: Set the DMSO control (no inhibitor) as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity. b. Plot the normalized kinase activity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Diagram 2: Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., toxicity, morphology change) Action_Assay Action: Perform cell-based HDAC activity/substrate assay. Start->Action_Assay Check_OnTarget Is the intended HDAC target engaged? Conclusion_Indirect Conclusion: Phenotype may be an indirect network effect of on-target inhibition. Check_OnTarget->Conclusion_Indirect No Action_WB Action: Perform Western Blot for acetylated α-tubulin. Check_OnTarget->Action_WB Yes Check_Tubulin Is tubulin acetylation increased? Check_Selectivity Is the inhibitor known to be non-selective? Check_Tubulin->Check_Selectivity Yes Check_Tubulin->Conclusion_Indirect No Check_Control Does an inactive analog (no hydroxamate) lack the effect? Conclusion_OnTarget Conclusion: Phenotype may be a novel downstream consequence of on-target HDAC inhibition. Check_Control->Conclusion_OnTarget No Conclusion_Chelation Conclusion: Phenotype is likely due to general metal chelation or off-target inhibition by hydroxamate. Check_Control->Conclusion_Chelation Yes Conclusion_OffTarget Conclusion: Phenotype is likely due to off-target inhibition (e.g., HDAC6, other metalloenzymes). Check_Selectivity->Conclusion_OffTarget Yes Action_Control Action: Test negative control compound in the assay. Check_Selectivity->Action_Control No Action_Profile Action: Consider broad-spectrum profiling (e.g., TPP, Kinase screen). Conclusion_OffTarget->Action_Profile Conclusion_Chelation->Action_Profile Action_Assay->Check_OnTarget Action_WB->Check_Tubulin Action_Control->Check_Control

Caption: A step-by-step workflow to diagnose unexpected results.

Protocol 2: Western Blot for α-Tubulin Acetylation

This protocol details the steps to assess the impact of an HDAC inhibitor on the acetylation status of α-tubulin, a primary substrate of HDAC6.[18][22]

Objective: To qualitatively or semi-quantitatively measure changes in acetylated α-tubulin levels in cells treated with an HDAC inhibitor.

Materials:

  • Cell culture reagents

  • HDAC inhibitor of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-acetyl-α-Tubulin (Lys40)

  • Primary antibody: anti-α-Tubulin or anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with various concentrations of the HDAC inhibitor and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours). Include a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control.[8]

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells directly on the plate with ice-cold lysis buffer. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against acetyl-α-Tubulin (e.g., at 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., total α-Tubulin or β-actin). d. Quantify the band intensities using software like ImageJ. Normalize the acetylated tubulin signal to the loading control signal to determine the relative change across different treatment conditions.

Diagram 3: Experimental Workflow for Off-Target Identification

Experimental_Workflow cluster_Phase1 Phase 1: Initial Characterization cluster_Phase2 Phase 2: Targeted Off-Target Screening cluster_Phase3 Phase 3: Unbiased Proteome-Wide Profiling cluster_Phase4 Phase 4: Validation Biochem Biochemical Assays (Determine on-target IC50) Cell_Activity Cell-Based HDAC Activity Assay (Confirm cellular potency) Biochem->Cell_Activity Kinase_Screen Kinase Panel Screen (e.g., >100 kinases) Cell_Activity->Kinase_Screen Metallo_Screen Other Metalloenzyme Screen (MMPs, CAs, etc.) Cell_Activity->Metallo_Screen Tubulin_WB Tubulin Acetylation WB (Check for HDAC6 activity) Cell_Activity->Tubulin_WB TPP Thermal Proteome Profiling (TPP) or CETSA Kinase_Screen->TPP Metallo_Screen->TPP Tubulin_WB->TPP Chemoproteomics Affinity-Based Chemoproteomics TPP->Chemoproteomics Optional Validation Validate Hits with Orthogonal Assays (e.g., enzymatic assays, knockout cells) TPP->Validation Chemoproteomics->Validation Start New Hydroxamic Acid-Based HDAC Inhibitor Start->Biochem

Caption: A phased approach for comprehensive off-target profiling.

References

Optimization

Technical Support Center: Optimizing Elevenostat Dosage to Minimize In Vivo Toxicity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective HDAC11 inhibitor, Elevenostat...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective HDAC11 inhibitor, Elevenostat. The information provided is intended to assist in the design and execution of in vivo experiments, with a focus on optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Elevenostat?

Elevenostat is a selective inhibitor of histone deacetylase 11 (HDAC11) with an IC50 of 0.235 µM.[1] Its primary mechanism of action involves the inhibition of HDAC11's enzymatic activity, leading to an increase in the acetylation of histone and non-histone proteins. In multiple myeloma models, this has been shown to induce apoptosis.[1] One key non-histone target is the transcription factor IRF4. By inhibiting HDAC11, Elevenostat leads to the hyperacetylation of IRF4, which impairs its function and contributes to the death of multiple myeloma cells.[2]

Q2: What is a recommended starting dose for in vivo studies with Elevenostat?

In a mouse model of multiple myeloma, Elevenostat was shown to be effective and well-tolerated at doses of 1 mg/kg and 10 mg/kg administered via intraperitoneal (i.p.) injection.[1] For initial studies, a dose within this range is a reasonable starting point. However, the optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. A dose-finding study is recommended to determine the most effective and well-tolerated dose for your specific application.

Q3: What is the known in vivo toxicity profile of Elevenostat?

Q4: What are the potential toxicities associated with HDAC inhibitors as a class?

While selective HDAC11 inhibitors are expected to have a better safety profile than pan-HDAC inhibitors, it is prudent to be aware of the class-wide toxicities.[3] Common adverse effects observed with pan-HDAC inhibitors in clinical and preclinical studies include:

  • Hematologic: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are common.[4]

  • Gastrointestinal: Nausea, vomiting, diarrhea, and anorexia are frequently reported.[4]

  • Constitutional: Fatigue is a very common side effect.[4]

  • Cardiac: Some HDAC inhibitors have been associated with electrocardiogram (ECG) changes, including QTc interval prolongation.[5]

  • Hepatic: Elevations in liver transaminases have been observed.[4]

Q5: How can I monitor for potential toxicity in my in vivo experiments?

Regular monitoring of the animals is crucial. Key parameters to observe include:

  • Body weight: A significant drop in body weight can be an early indicator of toxicity.

  • Clinical signs: Observe for changes in behavior, posture, activity levels, and grooming.

  • Complete Blood Count (CBC): Monitor for thrombocytopenia, neutropenia, and anemia.

  • Serum Chemistry: Assess liver function (ALT, AST) and kidney function (BUN, creatinine).

  • Histopathology: At the end of the study, perform a histopathological examination of major organs to identify any tissue damage.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected animal weight loss or signs of distress - Dose is too high.- Formulation or administration issues.- Off-target effects.- Reduce the dose of Elevenostat.- Verify the formulation and ensure proper administration technique.- Monitor blood parameters and consider histopathology to identify affected organs.
Lack of anti-tumor efficacy - Dose is too low.- Insufficient target engagement.- Tumor model is resistant to HDAC11 inhibition.- Issues with drug stability or delivery.- Perform a dose-escalation study to find a more effective dose.- Assess target engagement by measuring histone acetylation in tumor tissue.- Confirm HDAC11 expression in your tumor model.- Ensure proper storage and handling of Elevenostat and verify the administration route is appropriate.
Inconsistent results between animals - Variability in drug administration.- Differences in tumor engraftment or size.- Animal health status.- Ensure consistent and accurate dosing for all animals.- Randomize animals into treatment groups based on tumor size.- Closely monitor the health of all animals throughout the study.
Difficulty with Elevenostat formulation - Poor solubility.- Elevenostat is typically dissolved in a solvent like DMSO for stock solutions. For in vivo administration, further dilution in a vehicle such as saline or corn oil may be necessary. Always perform a small-scale solubility test with your chosen vehicle. Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animals.

Data Presentation

Table 1: In Vitro Cytotoxicity of Elevenostat in Human Multiple Myeloma Cell Lines

Cell LineIC50 (µM)
MM1.S0.803 - 3.410

Data extracted from MedchemExpress product information.[1]

Table 2: In Vivo Dosing of Elevenostat in a Mouse Multiple Myeloma Model

Animal ModelDosageAdministration RouteDosing ScheduleOutcome
5TGM1/C57BL/KaLwRij mouse1 mg/kg and 10 mg/kgIntraperitoneal (i.p.)Once daily for 10 days, then every other dayEffective tumor growth inhibition, decreased serum IgG2b, prolonged survival, well-tolerated.[1]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Toxicity Assessment of Elevenostat

  • Animal Model: Use a relevant rodent model (e.g., mice or rats).

  • Dose Groups: Include a vehicle control group and at least three dose levels of Elevenostat (e.g., a low, medium, and high dose). The dose range should be selected based on available efficacy data and the need to identify a potential MTD.

  • Administration: Administer Elevenostat via the intended clinical route, if known, or a common preclinical route such as intraperitoneal (i.p.) or oral (p.o.) gavage.

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Collect blood samples at baseline and at selected time points for complete blood count (CBC) and serum chemistry analysis.

  • Necropsy and Histopathology: At the end of the study (e.g., 14 or 28 days), perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological examination.

Protocol 2: Monitoring Target Engagement of Elevenostat In Vivo

  • Tissue Collection: Collect tumor and/or relevant normal tissues from treated and control animals at various time points after Elevenostat administration.

  • Protein Extraction: Prepare protein lysates from the collected tissues.

  • Western Blot Analysis:

    • Perform Western blotting on the protein lysates.

    • Probe with antibodies specific for acetylated histones (e.g., acetyl-Histone H3 or acetyl-Histone H4) to assess the level of histone acetylation. An increase in acetylation in the Elevenostat-treated groups compared to the vehicle control indicates target engagement.

    • Use an antibody against a total histone protein (e.g., Histone H3) as a loading control.

Mandatory Visualizations

HDAC11_Signaling_Pathway HDAC11 Signaling and Downstream Effects cluster_nucleus Nucleus cluster_drug HDAC11 Signaling and Downstream Effects cluster_effects Cellular Effects HDAC11 HDAC11 Histones Histones HDAC11->Histones Deacetylation IRF4 IRF4 HDAC11->IRF4 Deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Repression IRF4->Gene_Expression Modulation Apoptosis Apoptosis Gene_Expression->Apoptosis Immune_Modulation Immune Modulation (e.g., IL-10 regulation) Gene_Expression->Immune_Modulation Metabolic_Regulation Metabolic Regulation (AdipoR-AMPK pathway) Gene_Expression->Metabolic_Regulation Elevenostat Elevenostat Elevenostat->HDAC11 Inhibition

Caption: HDAC11 signaling pathway and the inhibitory action of Elevenostat.

Experimental_Workflow_Toxicity Experimental Workflow for In Vivo Toxicity and Efficacy cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model Dose_Selection Select Doses (e.g., 1, 10, 50 mg/kg) Animal_Model->Dose_Selection Groups Randomize into Groups (Vehicle + Treatment) Dose_Selection->Groups Administration Administer Elevenostat (e.g., i.p.) Groups->Administration Monitor_Health Daily Monitoring: - Body Weight - Clinical Signs Administration->Monitor_Health Tumor_Measurement Measure Tumor Volume (for efficacy studies) Administration->Tumor_Measurement Blood_Collection Periodic Blood Collection (CBC, Serum Chemistry) Administration->Blood_Collection Necropsy Necropsy Administration->Necropsy End of Study Data_Analysis Analyze Data: - Toxicity - Efficacy Monitor_Health->Data_Analysis Tumor_Measurement->Data_Analysis Blood_Collection->Data_Analysis Histopathology Histopathology of Organs Necropsy->Histopathology Target_Engagement Tumor Analysis: - Histone Acetylation (Target Engagement) Necropsy->Target_Engagement Histopathology->Data_Analysis Target_Engagement->Data_Analysis

Caption: Workflow for assessing in vivo toxicity and efficacy of Elevenostat.

References

Troubleshooting

how to avoid degradation of Elevenostat in experimental setups

Welcome to the technical support center for Elevenostat. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elevenostat. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of Elevenostat in experimental setups and to mitigate its degradation.

Frequently Asked Questions (FAQs)

Q1: What is Elevenostat and what is its primary mechanism of action?

Elevenostat (also known as JB3-22) is a selective inhibitor of histone deacetylase 11 (HDAC11).[1][2] Its primary mechanism of action is to bind to the active site of the HDAC11 enzyme, thereby preventing it from removing acetyl groups from its substrate proteins. This leads to an increase in the acetylation of these proteins, which can in turn modulate gene expression and other cellular processes.

Q2: What are the main applications of Elevenostat in research?

Elevenostat is primarily used in cancer research, particularly in studies related to multiple myeloma, where it has been shown to induce apoptosis (programmed cell death) in cancer cells.[1][2][3] It is also utilized in immunology research to study the function of regulatory T cells and in developmental biology to investigate oocyte maturation.[1]

Q3: What are the recommended storage conditions for Elevenostat?

Proper storage is critical to prevent the degradation of Elevenostat. For long-term storage, the lyophilized powder should be kept at -20°C in a desiccated environment, where it can be stable for up to 36 months.[4] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also recommended to protect Elevenostat from air and light.

Q4: In which solvents can I dissolve Elevenostat?

Elevenostat is soluble in dimethyl sulfoxide (DMSO).[5] For preparing stock solutions, it is advisable to dissolve the compound in DMSO at a concentration of 10 mM or higher.

Q5: Is Elevenostat sensitive to particular experimental conditions?

Yes, as a hydroxamic acid derivative, Elevenostat is sensitive to conditions that can promote hydrolysis and oxidation. Prolonged exposure to acidic or basic aqueous solutions, high temperatures, and oxidizing agents should be avoided. It is also noted to be air-sensitive.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Elevenostat, with a focus on preventing and troubleshooting its degradation.

Issue 1: I am observing a decrease in the activity of my Elevenostat stock solution over time.

Possible Causes:

  • Improper Storage: Stock solutions may have been stored at an inappropriate temperature or for longer than the recommended duration.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of the compound.

  • Exposure to Air and Light: Elevenostat is sensitive to air and light, which can cause oxidation.

  • Hydrolysis: If the stock solution was prepared in an aqueous buffer, hydrolysis of the hydroxamic acid group may have occurred.

Solutions:

  • Verify Storage Conditions: Ensure that stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes immediately after preparation.

  • Protect from Air and Light: Store stock solutions in tightly sealed vials, and for light-sensitive compounds, use amber vials or wrap the vials in foil.

  • Use Anhydrous Solvents: Prepare stock solutions in anhydrous DMSO to minimize the risk of hydrolysis.

Issue 2: My experimental results are inconsistent, suggesting that Elevenostat is degrading in my cell culture medium.

Possible Causes:

  • Hydrolysis in Aqueous Media: The hydroxamic acid group of Elevenostat is susceptible to hydrolysis in aqueous solutions like cell culture media, especially over long incubation periods.

  • Interaction with Media Components: Certain components in the cell culture medium could potentially accelerate the degradation of the compound.

  • Temperature and pH of Incubation: Standard cell culture conditions (37°C, physiological pH) can contribute to the gradual degradation of sensitive compounds.

Solutions:

  • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the exposure of Elevenostat to degradative conditions.

  • Prepare Fresh Working Solutions: Prepare fresh dilutions of Elevenostat in your cell culture medium immediately before each experiment. Do not store the compound in aqueous solutions for extended periods.

  • pH Considerations: While cell culture media pH is generally stable, ensure that any supplements or treatments do not significantly alter the pH, as this can affect the stability of hydroxamic acids.

  • Run Appropriate Controls: Include a "time-zero" control where the cells are lysed immediately after the addition of Elevenostat to assess the initial effective concentration. Also, consider a positive control with a more stable HDAC inhibitor to ensure the assay is working correctly.

Issue 3: I am concerned about the potential off-target effects of Elevenostat degradation products.

Possible Causes:

  • The primary degradation pathway for hydroxamic acids is hydrolysis to the corresponding carboxylic acid. While specific degradation products of Elevenostat are not well-documented in the provided search results, the formation of a carboxylic acid metabolite is a likely outcome. This metabolite may have reduced or no activity as an HDAC11 inhibitor and could potentially have its own biological effects.

Solutions:

  • Purity Analysis: If significant degradation is suspected, and the necessary analytical equipment is available (e.g., HPLC, LC-MS), the purity of the Elevenostat stock solution can be assessed.

  • Control Experiments: In critical experiments, it may be beneficial to synthesize or obtain the potential carboxylic acid degradation product and test its effect in the experimental system to rule out any confounding activities.

  • Focus on Prevention: The most effective strategy is to minimize degradation by following the recommended handling and storage procedures outlined in this guide.

Data Presentation

Table 1: Recommended Storage and Handling of Elevenostat

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CUp to 36 months[4]Store in a desiccated environment, protected from light.
Stock Solution (in DMSO)-80°CUp to 6 months[1]Aliquot into single-use volumes to avoid freeze-thaw cycles.
Stock Solution (in DMSO)-20°CUp to 1 month[1]Protect from air and light.
Working Solution (in aqueous media)4°CUse immediatelyHighly susceptible to hydrolysis. Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of Elevenostat Stock Solution

  • Warm to Room Temperature: Before opening, allow the vial of lyophilized Elevenostat to warm to room temperature to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the compound.

  • Aliquoting: Immediately aliquot the stock solution into single-use, tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Protocol 2: Treatment of Cells in Culture with Elevenostat

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the Elevenostat stock solution.

  • Dilution: Serially dilute the stock solution to the final desired concentrations in fresh, pre-warmed cell culture medium. Perform dilutions immediately before adding to the cells.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Elevenostat.

  • Incubation: Incubate the cells for the desired experimental duration. For long-term experiments, consider replacing the medium with freshly prepared Elevenostat-containing medium at appropriate intervals to maintain a more consistent concentration of the active compound.

  • Downstream Analysis: Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, western blotting, etc.).

Visualizations

HDAC11_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Elevenostat Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade HDAC11_active HDAC11 (Active) Signaling_Cascade->HDAC11_active Modulates Activity Acetylated_Substrate_cyto Acetylated Substrate (Cytoplasmic) HDAC11_active->Acetylated_Substrate_cyto Deacetylates HDAC11_nuc HDAC11 HDAC11_active->HDAC11_nuc Translocates Deacetylated_Substrate_cyto Deacetylated Substrate (Cytoplasmic) Acetylated_Substrate_cyto->Deacetylated_Substrate_cyto Histones_acetylated Acetylated Histones HDAC11_nuc->Histones_acetylated Deacetylates Transcription_Factors Transcription Factors HDAC11_nuc->Transcription_Factors Deacetylates Histones_deacetylated Deacetylated Histones Histones_acetylated->Histones_deacetylated Gene_Expression Gene_Expression Histones_deacetylated->Gene_Expression Represses Transcription_Factors->Gene_Expression Regulates Elevenostat Elevenostat Elevenostat->HDAC11_active Inhibits Elevenostat->HDAC11_nuc Inhibits Elevenostat_degraded Degraded Elevenostat Elevenostat->Elevenostat_degraded Degrades over time in aqueous solution

Caption: Simplified HDAC11 signaling pathway and the inhibitory action of Elevenostat.

Experimental_Workflow_Elevenostat cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Store Lyophilized Elevenostat at -20°C (desiccated) B Prepare Stock Solution in Anhydrous DMSO A->B C Aliquot and Store at -80°C B->C D Thaw Single-Use Aliquot C->D E Prepare Fresh Working Solution in Cell Culture Medium D->E F Treat Cells Immediately E->F G Incubate for Desired Duration F->G H Perform Downstream Assay (e.g., Viability, Western Blot) G->H I Inconsistent Results? H->I J Check Storage and Handling - Prepare Fresh Reagents - Minimize Incubation Time I->J Yes

Caption: Recommended experimental workflow for using Elevenostat to minimize degradation.

Troubleshooting_Logic Start Reduced or Inconsistent Elevenostat Activity Observed Q1 Is the stock solution older than recommended? Start->Q1 A1 Prepare fresh stock solution from lyophilized powder. Q1->A1 Yes Q2 Were stock solutions subjected to freeze-thaw cycles? Q1->Q2 No End Consistent Activity Restored A1->End A2 Use a fresh, single-use aliquot. Q2->A2 Yes Q3 Was the working solution prepared in aqueous buffer and stored? Q2->Q3 No A2->End A3 Prepare working solutions fresh from DMSO stock immediately before each experiment. Q3->A3 Yes Q4 Is the experimental incubation time very long? Q3->Q4 No A3->End A4 Consider shorter incubation times or replenishing the medium with fresh Elevenostat during the experiment. Q4->A4 Yes A4->End

Caption: Logical workflow for troubleshooting issues related to Elevenostat degradation.

References

Troubleshooting

Technical Support Center: Enhancing Elevenostat Cell Permeability

Welcome to the technical support center for Elevenostat, a selective HDAC11 inhibitor. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked q...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elevenostat, a selective HDAC11 inhibitor. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cell permeability during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Elevenostat and what is its primary mechanism of action?

Elevenostat (also known as JB3-22) is a selective inhibitor of histone deacetylase 11 (HDAC11), with an IC50 of 0.235 µM.[1][2][3][4] Its primary mechanism involves the inhibition of HDAC11, which leads to an increase in the acetylation of HDAC11 target proteins. This can induce apoptosis in cancer cells, such as multiple myeloma, and has been shown to have anti-tumor effects.[1][5]

Q2: Are there known cell permeability issues with Elevenostat?

While extensive public data on Elevenostat's specific cell permeability challenges is limited, some studies suggest that the inhibitory capacity of Elevenostat on certain substrates can be very low.[6] It is a common challenge for small molecule inhibitors to achieve optimal intracellular concentrations. Factors that can influence a molecule's ability to cross the cell membrane include its size, polarity, and charge.[7][8] Researchers may therefore encounter variability in experimental outcomes that could be attributed to suboptimal cell permeability.

Q3: What are the general factors that influence the cell permeability of a small molecule like Elevenostat?

Several key factors govern the passive diffusion of small molecules across the cell membrane:

  • Size and Molecular Weight: Smaller molecules generally exhibit higher permeability.[7]

  • Polarity and Lipophilicity: A balance is crucial. While the lipid bilayer of the cell membrane favors the passage of lipophilic (fat-soluble) molecules, the molecule must also have sufficient aqueous solubility to be transported to the cell surface.[9]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can decrease permeability by increasing the molecule's affinity for the aqueous environment over the lipid membrane.[10]

  • Charge: Charged molecules typically have very low passive permeability across the lipid bilayer.[7][8]

Troubleshooting Guide: Improving Elevenostat's Intracellular Efficacy

This guide provides potential strategies and experimental workflows to address suspected issues with Elevenostat's cell permeability.

Issue 1: Inconsistent or lower-than-expected activity of Elevenostat in cell-based assays.

This could be due to insufficient intracellular concentrations of the compound.

Suggested Solutions & Experimental Workflows:

  • Optimize Solubilization and Formulation:

    • DMSO Stock Concentration: Ensure Elevenostat is fully dissolved in a high-quality, anhydrous DMSO stock solution. Per supplier recommendations, a concentration of 250 mg/mL in DMSO is achievable with ultrasonic assistance.[4] Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[4]

    • Working Concentration Dilution: When preparing working concentrations, ensure the final percentage of DMSO in the cell culture medium is non-toxic to your cell line (typically ≤ 0.5%).

  • Employ a Prodrug Strategy:

    • A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body or cells.[11] This approach can be used to temporarily mask polar functional groups that hinder cell membrane passage.[10]

    • Workflow for Prodrug Development:

      Prodrug_Workflow A Identify Polar Moieties on Elevenostat B Synthesize Ester or Amide Prodrugs A->B Chemical Modification C Assess Prodrug Stability in Buffer and Plasma B->C Stability Testing D Evaluate Cell Permeability (e.g., PAMPA, Caco-2) C->D Permeability Screening E Confirm Intracellular Conversion to Elevenostat D->E Metabolism Assay F Measure HDAC11 Inhibition in Cells E->F Functional Assay

      Figure 1. Workflow for developing and validating a prodrug of Elevenostat.

  • Utilize a Nanoparticle Delivery System:

    • Encapsulating Elevenostat in nanoparticles can facilitate its entry into cells, protect it from degradation, and allow for controlled release.[12][13][14] This has proven effective for other HDAC inhibitors like Belinostat and Entinostat.[15][16]

    • Workflow for Nanoparticle Formulation and Testing:

      Nanoparticle_Workflow cluster_formulation Formulation cluster_testing In Vitro Testing A Select Nanoparticle Type (e.g., PLGA, Liposomes) B Encapsulate Elevenostat A->B C Characterize Nanoparticles (Size, Zeta Potential, Drug Load) B->C D Cellular Uptake Assay (e.g., Flow Cytometry with fluorescently labeled NPs) C->D E Drug Release Kinetics D->E F Assess Anti-proliferative Activity (e.g., MTT Assay) E->F

Issue 2: How to quantitatively assess the cell permeability of Elevenostat or its derivatives.

To systematically improve cell permeability, it is essential to quantify it.

Suggested Experimental Protocols:

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: This is a high-throughput, cell-free assay that measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a measure of passive membrane transport.

    • Protocol Outline:

      • Prepare a stock solution of Elevenostat in a suitable solvent (e.g., DMSO).

      • Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

      • Add the Elevenostat solution to the donor wells and buffer to the acceptor wells.

      • Incubate for a defined period (e.g., 4-18 hours).

      • Measure the concentration of Elevenostat in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

      • Calculate the permeability coefficient (Pe).

  • Caco-2 Permeability Assay:

    • Principle: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the human intestinal barrier. It assesses both passive diffusion and active transport.

    • Protocol Outline:

      • Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and monolayer formation.

      • Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.

      • Add Elevenostat to the apical (donor) side.

      • Take samples from the basolateral (acceptor) side at various time points.

      • Quantify the amount of Elevenostat transported using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp).

Data Presentation:

The results from these assays can be summarized to compare different formulations or prodrugs of Elevenostat.

Compound/Formulation PAMPA Permeability (Pe) (10⁻⁶ cm/s) Caco-2 Permeability (Papp) (10⁻⁶ cm/s)
Elevenostat (Control)Illustrative Value: 1.5Illustrative Value: 0.8
Elevenostat Prodrug AIllustrative Value: 8.2Illustrative Value: 5.1
Elevenostat-Loaded NanoparticlesNot directly measuredIllustrative Value: Effective intracellular delivery observed

Note: These are illustrative values. Actual results will vary based on experimental conditions.

Issue 3: Sub-optimal in vivo efficacy despite promising in vitro results.

This discrepancy can arise from poor bioavailability, which is influenced by both solubility and permeability.

Suggested Solutions:

  • Cyclodextrin Formulation:

    • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. [17][18]This can improve the overall bioavailability. However, it's important to use the minimal amount of cyclodextrin required to dissolve the drug, as excess cyclodextrin can decrease permeability by reducing the free fraction of the drug available for absorption. [19][20] * Decision Pathway for Using Cyclodextrins:

      Cyclodextrin_Pathway A Poor in vivo Efficacy of Elevenostat B Assess Aqueous Solubility A->B C Is Solubility a Limiting Factor? B->C D Formulate with Hydroxypropyl-β-Cyclodextrin (HPβCD) C->D Yes G Explore Alternative Strategies (e.g., Prodrug, Nanoparticles) C->G No E Optimize HPβCD Concentration (Solubility vs. Permeability Trade-off) D->E F Re-evaluate in vivo Pharmacokinetics and Efficacy E->F

      Figure 3. Decision pathway for considering a cyclodextrin formulation.

By systematically addressing potential permeability issues through formulation and chemical modification strategies, researchers can enhance the intracellular delivery of Elevenostat and achieve more consistent and reliable experimental outcomes.

References

Optimization

dealing with Elevenostat instability in long-term experiments

Welcome to the technical support center for Elevenostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Elevenostat in long-term expe...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elevenostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Elevenostat in long-term experiments, with a focus on addressing potential instability issues.

Frequently Asked Questions (FAQs)

Q1: What is Elevenostat and what is its primary mechanism of action?

A1: Elevenostat (also known as JB3-22) is a selective inhibitor of Histone Deacetylase 11 (HDAC11), a class IV HDAC.[1] Its primary mechanism of action is to block the deacetylase activity of HDAC11, leading to the hyperacetylation of HDAC11 target proteins. One key substrate is the transcription factor IRF4; by inhibiting HDAC11, Elevenostat causes IRF4 hyperacetylation, which impairs its nuclear localization and transcriptional function.[2] This can induce apoptosis in cancer cells, such as multiple myeloma.[1]

Q2: What are the recommended storage conditions for Elevenostat?

A2: Proper storage is crucial to maintain the stability and activity of Elevenostat. Recommendations from various suppliers are summarized in the table below. It is important to note that Elevenostat is sensitive to air and can undergo oxidation, so it should be stored in the dark in a tightly sealed container.[3]

Q3: How should I prepare stock and working solutions of Elevenostat?

A3: Elevenostat is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For cell culture experiments, the stock solution is then diluted to the final desired concentration in the cell culture medium. It is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Is Elevenostat stable in cell culture medium for long-term experiments?

Q5: What are the potential consequences of Elevenostat degradation?

A5: Degradation of Elevenostat can lead to a loss of its inhibitory activity against HDAC11. This can result in inconsistent or misleading experimental outcomes, particularly in long-term studies where the effective concentration of the active compound may decrease over time. The degradation products of hydroxamic acids can include carboxylic acids, which may have different biological activities or off-target effects.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with Elevenostat.

Problem Possible Cause Recommended Solution
Inconsistent or diminishing effects of Elevenostat over time. Degradation of Elevenostat in the cell culture medium at 37°C.Replace the cell culture medium with freshly diluted Elevenostat every 24-48 hours.
Adsorption of the compound to plasticware.Use low-adhesion plasticware for your experiments.
High variability between replicate experiments. Inconsistent preparation of Elevenostat working solutions.Prepare a large batch of the working solution and aliquot for single use to ensure consistency.
Repeated freeze-thaw cycles of the DMSO stock solution.Aliquot the stock solution into single-use vials and store at -80°C to avoid degradation from multiple freeze-thaw cycles.
Unexpected cellular phenotypes or off-target effects. Formation of degradation products with their own biological activities.If possible, analyze the purity of your Elevenostat stock solution and consider testing for the presence of common degradation products.
Air oxidation of the compound.Store the solid compound and DMSO stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3]
Cells appear stressed or show signs of toxicity at expected effective concentrations. Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all treatments, including vehicle controls.
The specific cell line is highly sensitive to HDAC inhibition.Perform a dose-response curve to determine the optimal, non-toxic concentration of Elevenostat for your specific cell line.

Data Presentation

Table 1: Summary of Supplier-Recommended Storage Conditions for Elevenostat

Form Storage Temperature Duration Source
Powder (Lyophilized)-20°C2 years[5]
Powder (Lyophilized)-20°C (desiccated)36 months[6]
In DMSO4°C2 weeks[5]
In DMSO-20°C1 month[7]
In DMSO-80°C6 months[5][7]

Experimental Protocols

Protocol 1: Preparation of Elevenostat Stock and Working Solutions

Materials:

  • Elevenostat powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium (e.g., RPMI-1640 or DMEM)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the Elevenostat powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. The molecular weight of Elevenostat is 315.32 g/mol .

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the 10 mM Elevenostat stock solution at room temperature.

    • Under sterile conditions, dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

    • Mix the working solution thoroughly by gentle inversion.

    • Use the freshly prepared working solution immediately for treating cells.

Protocol 2: Long-Term Treatment of Adherent Cells with Elevenostat

Materials:

  • Adherent cells cultured in appropriate vessels

  • Complete cell culture medium

  • Elevenostat working solution (freshly prepared)

  • Vehicle control medium (containing the same final concentration of DMSO as the Elevenostat working solution)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding:

    • Seed the cells at a density that will not lead to over-confluence during the course of the experiment.

  • Initial Treatment:

    • After allowing the cells to adhere overnight, aspirate the old medium.

    • Add the freshly prepared Elevenostat working solution or the vehicle control medium to the respective culture vessels.

  • Medium Replacement:

    • Every 24 to 48 hours, aspirate the medium from all culture vessels.

    • Gently wash the cells once with sterile PBS.

    • Add freshly prepared Elevenostat working solution or vehicle control medium.

  • Monitoring:

    • Monitor the cells regularly for morphological changes, viability, and the desired experimental endpoints.

Mandatory Visualization

Signaling Pathway of Elevenostat Action

Elevenostat_Pathway Elevenostat Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC11 HDAC11 IRF4 IRF4 HDAC11->IRF4 Deacetylates IRF4_Ac Acetylated IRF4 Target_Genes Target Gene Transcription (e.g., PRDM1) IRF4->Target_Genes Activates Elevenostat Elevenostat Elevenostat->HDAC11 Inhibits

Caption: Elevenostat inhibits HDAC11, leading to IRF4 hyperacetylation.

References

Troubleshooting

how to control for Elevenostat's non-specific effects

Welcome to the technical support center for Elevenostat, a selective inhibitor of Histone Deacetylase 11 (HDAC11). This resource provides researchers, scientists, and drug development professionals with comprehensive tro...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elevenostat, a selective inhibitor of Histone Deacetylase 11 (HDAC11). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Elevenostat and what is its primary mechanism of action?

A1: Elevenostat (also known as JB3-22) is a small molecule inhibitor that selectively targets HDAC11, a class IV histone deacetylase.[1][2] Its primary mechanism of action involves the inhibition of the deacetylase activity of HDAC11. This has been shown to have significant effects on various cellular processes, including the induction of apoptosis in multiple myeloma cells and the regulation of immune responses.[1]

Q2: What is the reported IC50 value for Elevenostat against HDAC11?

A2: Elevenostat has a reported IC50 of 0.235 µM for HDAC11.[1][2]

Q3: What are the known cellular effects of Elevenostat?

A3: In multiple myeloma cells, Elevenostat has been shown to induce apoptosis.[1] Mechanistically, it can lead to the hyperacetylation of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in plasma cell biology, by inhibiting its deacetylation by HDAC11 at lysine 103.[3] This impairs IRF4's function and contributes to the anti-myeloma effect. Elevenostat also promotes the function of Foxp3+ regulatory T cells (Tregs), suggesting a role in immunomodulation.[4]

Q4: How should I prepare and store Elevenostat?

A4: Elevenostat is typically supplied as a solid. For use in cell culture, it is often dissolved in DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Please refer to the manufacturer's instructions for specific details on solubility and storage.

Q5: At what concentration should I use Elevenostat in my experiments?

A5: The optimal concentration of Elevenostat will vary depending on the cell type and the specific experimental endpoint. In multiple myeloma cell lines, cytotoxic effects have been observed in the range of 0.803 to 3.410 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Here are some common issues researchers may encounter when using Elevenostat and suggestions for how to address them.

Issue Possible Cause Recommended Solution
Variability in experimental results Inconsistent inhibitor concentration. Cell passage number and confluency. Instability of the compound.Ensure accurate and consistent dilution of the stock solution. Use cells within a consistent passage number range and at a similar confluency for all experiments. Prepare fresh dilutions of Elevenostat from a frozen stock for each experiment.
Observed phenotype does not match expectations from HDAC11 knockdown Off-target effects of Elevenostat. The inhibitor may not fully recapitulate the effects of genetic knockdown due to differences in the mechanism of action (protein still present vs. absent).Perform control experiments to validate on-target effects (see Experimental Protocols section). Use at least two structurally distinct HDAC11 inhibitors to confirm that the observed phenotype is not due to a specific chemical scaffold. Compare the phenotype with that observed using siRNA or shRNA against HDAC11.
No observable effect at expected concentrations Poor cell permeability. Rapid metabolism of the compound. Incorrect assessment of the biological readout.Confirm target engagement within the cell using a Cellular Thermal Shift Assay (CETSA) (see Experimental Protocols section). Increase the concentration or incubation time. Ensure that the chosen assay is sensitive enough to detect the expected biological change.
High levels of cytotoxicity in control cells DMSO concentration is too high. The compound has inherent off-target toxicity at the concentration used.Ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) and include a vehicle-only (DMSO) control in all experiments. Perform a dose-response curve to identify a non-toxic working concentration.

Data Presentation: Selectivity of HDAC11 Inhibitors

Inhibitor HDAC11 IC50 (µM) Selectivity Notes
Elevenostat 0.235[1][2]Described as a "selective" HDAC11 inhibitor, though some studies suggest limited selectivity.[5]
SIS17 0.83[6][7][8]Reported to not inhibit other HDACs.[6][7]
FT895 0.74[9]Shows greater than 1000-fold selectivity against other HDAC family members.[10] However, one study reported some inhibition of HDAC4 (IC50 25 µM) and HDAC8 (IC50 9.2 µM).[9]

Experimental Protocols

To control for non-specific effects of Elevenostat, it is crucial to perform rigorous validation experiments. Below are detailed protocols for key experiments.

On-Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Treatment: Treat your cells of interest with either vehicle (e.g., DMSO) or Elevenostat at the desired concentration for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler.[11]

  • Lysis: After heating, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Measure the protein concentration of the soluble fraction.

    • Perform SDS-PAGE and Western blotting using a specific antibody against HDAC11.

    • Quantify the band intensities to determine the amount of soluble HDAC11 at each temperature.

  • Data Analysis: Plot the percentage of soluble HDAC11 against the temperature. A shift in the melting curve to a higher temperature in the Elevenostat-treated samples compared to the vehicle control indicates target engagement.

Comparison with Genetic Knockdown (siRNA/shRNA)

Comparing the phenotype induced by Elevenostat with that of HDAC11 knockdown is a critical control to ensure the observed effects are on-target.

Protocol:

  • Transfection/Transduction: Transfect or transduce your cells with a validated siRNA or shRNA targeting HDAC11. Include a non-targeting control siRNA/shRNA.

  • Verification of Knockdown: After 48-72 hours, confirm the knockdown of HDAC11 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

  • Phenotypic Assay: Perform your phenotypic assay of interest (e.g., cell viability, apoptosis, gene expression) on the knockdown and control cells.

  • Inhibitor Treatment: In parallel, treat wild-type cells with Elevenostat at the desired concentration and a vehicle control.

  • Comparison: Compare the phenotype observed in the HDAC11 knockdown cells with that of the Elevenostat-treated cells. A similar phenotype provides strong evidence that the effect of Elevenostat is mediated through the inhibition of HDAC11.

Use of a Structurally Unrelated HDAC11 Inhibitor

To rule out the possibility that the observed phenotype is due to the chemical scaffold of Elevenostat rather than its inhibition of HDAC11, it is advisable to use a structurally distinct HDAC11 inhibitor as a control.

Protocol:

  • Select a Control Inhibitor: Choose a well-characterized, structurally different HDAC11 inhibitor (e.g., SIS17 or FT895).

  • Dose-Response: Perform a dose-response experiment for the control inhibitor to determine its optimal working concentration in your system.

  • Phenotypic Assay: Conduct your phenotypic assay using both Elevenostat and the control inhibitor at their respective optimal concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified signaling pathway of HDAC11 inhibition by Elevenostat.

Experimental_Workflow_Controls cluster_main Controlling for Non-Specific Effects of Elevenostat Start Observe Phenotype with Elevenostat Treatment Control1 On-Target Engagement (CETSA) Start->Control1 Control2 Genetic Knockdown (siRNA/shRNA) Start->Control2 Control3 Structurally Different Inhibitor Start->Control3 Conclusion Confirm On-Target Phenotype Control1->Conclusion Control2->Conclusion Control3->Conclusion

Caption: Logical workflow for validating on-target effects of Elevenostat.

References

Reference Data & Comparative Studies

Validation

Elevenostat vs. SIS17: A Comparative Guide to HDAC11 Inhibitor Selectivity

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of specific enzymes and for the development of...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of specific enzymes and for the development of targeted therapeutics. This guide provides a detailed comparison of two prominent histone deacetylase 11 (HDAC11) inhibitors, Elevenostat and SIS17, with a focus on their selectivity profiles, supported by experimental data.

Histone deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family and has emerged as a promising therapeutic target in oncology, immunology, and metabolic diseases. Its unique substrate specificity, which includes fatty-acylated proteins, distinguishes it from other HDAC isoforms. Consequently, the development of selective HDAC11 inhibitors is of significant interest. This guide compares two such inhibitors, Elevenostat and SIS17, to aid researchers in selecting the appropriate tool for their studies.

Potency at a Glance: Elevenostat Shows Higher In Vitro Activity

In terms of direct inhibitory action on HDAC11, Elevenostat demonstrates greater potency in biochemical assays. The reported half-maximal inhibitory concentration (IC50) for Elevenostat against HDAC11 is 0.235 µM[1][2]. In comparison, SIS17 exhibits an IC50 value of 0.83 µM for HDAC11[3][4][5]. While both compounds are effective inhibitors, Elevenostat shows a nearly 3.5-fold higher potency in vitro.

Selectivity Profile: SIS17 Demonstrates Superior Selectivity

A critical parameter for a chemical probe is its selectivity for the intended target over other related proteins. In this regard, SIS17 exhibits a more well-documented and superior selectivity profile compared to Elevenostat.

Experimental data demonstrates that SIS17 is highly selective for HDAC11. It has been shown to have no significant inhibitory activity against representatives from other HDAC classes, including HDAC1 (class I), HDAC4 (class IIa), and HDAC8 (class I), even at concentrations as high as 100 µM. Furthermore, SIS17 does not inhibit the class III NAD+-dependent sirtuins SIRT1, SIRT2, SIRT3, and SIRT6 at this high concentration[3]. This high degree of selectivity is a significant advantage in studies aiming to specifically probe the function of HDAC11 without confounding off-target effects.

While Elevenostat is described as an HDAC11-selective inhibitor, comprehensive public data detailing its inhibitory activity against a broad panel of other HDAC isoforms is less readily available. Without such comparative data, the full selectivity profile of Elevenostat remains less defined than that of SIS17.

Comparative Inhibitory Data

InhibitorTargetIC50 (µM)Selectivity Notes
Elevenostat HDAC110.235[1][2]Described as HDAC11-selective, but comprehensive selectivity panel data is not widely published.
SIS17 HDAC110.83[3][4][5]Highly selective; no significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM[3].

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust experimental protocols. Below are outlines of typical assays used in the characterization of HDAC inhibitors.

Biochemical HDAC Inhibitory Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a purified HDAC enzyme by 50%.

  • Enzyme and Substrate Preparation: Recombinant human HDAC11 is purified. A fluorogenic substrate, often an acetylated peptide, is prepared in an appropriate assay buffer.

  • Inhibitor Dilution: A serial dilution of the test inhibitor (Elevenostat or SIS17) is prepared.

  • Reaction Incubation: The purified HDAC11 enzyme is incubated with the various concentrations of the inhibitor for a defined period.

  • Enzymatic Reaction: The fluorogenic substrate is added to initiate the enzymatic reaction. The HDAC enzyme removes the acetyl group from the substrate.

  • Development and Detection: A developer solution is added, which proteolytically cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

Cellular Assay for HDAC Inhibitor Selectivity

Cell-based assays are crucial to confirm that the observed selectivity in biochemical assays translates to a cellular context.

  • Cell Culture: A suitable cell line is cultured and seeded in microplates.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor for a specific duration.

  • Assessment of Target Engagement: To assess the inhibition of specific HDAC classes, the acetylation status of known substrates is measured. For example, inhibition of class I and IIb HDACs can be monitored by the acetylation of histone H3 and α-tubulin, respectively, via Western blotting.

  • Cell Viability/Proliferation Assay: To assess off-target cytotoxic effects, a cell viability assay (e.g., MTT or CellTiter-Glo) is performed in parallel.

  • Data Analysis: The levels of acetylated proteins are quantified and compared to vehicle-treated controls. A selective inhibitor should only alter the acetylation of substrates of its target HDAC.

HDAC11 Signaling Pathway

HDAC11 plays a crucial role in various cellular processes, including the regulation of immune responses and metabolism. Understanding its signaling context is vital for interpreting the effects of its inhibitors. One key pathway involves the regulation of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs).

HDAC11_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors HDAC11 HDAC11 Foxp3 Foxp3 HDAC11->Foxp3 Deacetylation p300 p300 (HAT) Foxp3_Ac Acetylated Foxp3 p300->Foxp3_Ac Acetylation DNA Foxp3 Promoter Foxp3_Ac->DNA NFkB NF-κB/p65 NFkB->DNA Gene_Expression Gene Expression (e.g., IL-10 repression) DNA->Gene_Expression Elevenostat Elevenostat Elevenostat->HDAC11 Inhibits SIS17 SIS17 SIS17->HDAC11 Inhibits

Caption: HDAC11-mediated deacetylation of Foxp3 and its inhibition by Elevenostat and SIS17.

Conclusion

Both Elevenostat and SIS17 are valuable tools for studying the function of HDAC11.

  • Elevenostat is a more potent inhibitor of HDAC11 in vitro, making it suitable for applications where high potency is the primary consideration. However, researchers should be mindful of the less characterized selectivity profile and consider potential off-target effects.

  • SIS17 stands out for its superior and well-documented selectivity. For studies where a precise understanding of the biological consequences of HDAC11 inhibition is critical, and to minimize the risk of off-target effects, SIS17 is the recommended choice.

The selection between Elevenostat and SIS17 will ultimately depend on the specific experimental goals. For target validation and mechanistic studies where selectivity is paramount, SIS17 is the more robust option. For screening applications where higher potency might be advantageous, Elevenostat could be considered, with the caveat that further characterization of its selectivity may be required.

References

Comparative

A Comparative Analysis of Elevenostat and Pan-HDAC Inhibitors: A Guide for Researchers

Histone deacetylase (HDAC) inhibitors have emerged as a significant class of epigenetic drugs in oncology. These agents disrupt the enzymatic activity of HDACs, leading to the hyperacetylation of histones and other non-h...

Author: BenchChem Technical Support Team. Date: November 2025

Histone deacetylase (HDAC) inhibitors have emerged as a significant class of epigenetic drugs in oncology. These agents disrupt the enzymatic activity of HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This modulation can restore the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3] While many inhibitors possess broad activity against multiple HDAC enzymes (pan-HDAC inhibitors), a growing interest lies in developing isoform-selective inhibitors to potentially enhance therapeutic windows and reduce off-target effects.

This guide provides a comparative analysis of Elevenostat, a selective HDAC11 inhibitor, and several prominent pan-HDAC inhibitors, including Panobinostat, Vorinostat, and Belinostat. The comparison focuses on inhibitory activity, preclinical efficacy, and mechanisms of action, supported by experimental data and protocols for key assays.

Data Presentation: Inhibitor Profiles and Efficacy

The following tables summarize the quantitative data for Elevenostat and selected pan-HDAC inhibitors, highlighting differences in their enzymatic inhibition and cellular potency.

Table 1: Comparative Inhibitory Activity against HDAC Isoforms

InhibitorTypeTarget Class(es)IC₅₀ (HDAC1)IC₅₀ (HDAC6)IC₅₀ (HDAC11)Other IC₅₀ Values
Elevenostat SelectiveClass IV--235 nM[4][5]-
Panobinostat Pan-InhibitorClass I, II, IV<13.2 nM[6]<13.2 nM[6]0.37 nM[7]Broadly potent against Class I, II, IV HDACs[6]
Vorinostat Pan-InhibitorClass I, II, IV10 nM[7]-Inhibits[7]HDAC2, HDAC3 also inhibited[7]
Belinostat Pan-InhibitorPan27 nM (cell-free assay)[8]--Broad activity against most HDACs
Abexinostat Pan-InhibitorPanInhibits (nM range)[9]Inhibits (nM range)[9]-Inhibits HDAC2, 3, 8, 10 in nM range[9]
Pracinostat Pan-InhibitorClass I, II, IV40-140 nM (range)[7]Inhibits[10]Inhibits[10]Broadly targets Class I, II, and IV enzymes[10]

Table 2: Comparative In Vitro Anti-Proliferative Activity

InhibitorCancer TypeCell Line(s)IC₅₀ / Activity
Elevenostat Multiple MyelomaMM1.S, others0.803 - 3.410 µM[4]
Panobinostat Hematological CancersVariousLD₉₀: 14 - 57.5 nM[6]
Non-Small Cell Lung CancerVariousIC₅₀: 5 - 100 nM[3]
Vorinostat B-cell LymphomaVariousMedian IC₅₀: 306 nM[10]
Belinostat Various CancersA2780, HCT116, etc.IC₅₀: 0.2 - 0.66 µM[8]
Thyroid CancerBHP2-7, Cal62, SW1736Induces apoptosis at 50 µM[11]
Abexinostat Non-Hodgkin LymphomaVariousORR: 28% in Phase II study[12]
Pracinostat B-cell LymphomaVariousMedian IC₅₀: 243 nM[10]

Table 3: Comparative In Vivo Efficacy in Preclinical Models

InhibitorCancer ModelAdministrationKey Findings
Elevenostat Multiple Myeloma (mouse)1-10 mg/kg; i.p.Inhibited tumor growth, prolonged survival[4]
Panobinostat Multiple Myeloma (mouse)5-20 mg/kg; i.p.Decreased tumor burden, improved survival[3]
Abexinostat Colon Tumor Xenograft (mouse)-Significantly reduced tumor growth[9]
Pracinostat AML Xenograft (mouse)25-50 mg/kg/daySignificant inhibition of tumor growth[13]

Mechanism of Action and Signaling Pathways

Pan-HDAC inhibitors exert their anti-cancer effects through a multi-faceted mechanism. By broadly inhibiting Class I and II HDACs, they induce hyperacetylation of histone proteins, leading to a more relaxed chromatin state. This facilitates the transcription of tumor suppressor genes, such as CDKN1A (encoding p21), which promotes cell cycle arrest.[14][15] Concurrently, hyperacetylation of non-histone proteins, including transcription factors and chaperones, disrupts oncogenic signaling pathways and can trigger apoptosis.[2]

Pan_HDAC_Inhibition_Pathway General Mechanism of Pan-HDAC Inhibition PanHDACi Pan-HDAC Inhibitor (e.g., Vorinostat, Panobinostat) HDACs HDAC Enzymes (Class I, II, IV) PanHDACi->HDACs Inhibition Acetylation_H Histone Hyperacetylation PanHDACi->Acetylation_H Acetylation_NH Protein Hyperacetylation PanHDACi->Acetylation_NH Histones Histone Proteins HDACs->Histones Deacetylation NonHistones Non-Histone Proteins (e.g., p53, Tubulin) HDACs->NonHistones Deacetylation Chromatin Chromatin Relaxation ('Open' State) Acetylation_H->Chromatin Oncogenic Disruption of Oncogenic Pathways Acetylation_NH->Oncogenic GeneExp Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExp CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis Oncogenic->Apoptosis CellCycle->Apoptosis leads to

General Mechanism of Pan-HDAC Inhibition

In contrast, Elevenostat's mechanism is more targeted. As a selective inhibitor of HDAC11, its effects are mediated through the specific functions of this Class IV HDAC. For instance, HDAC11 has been shown to regulate the acetylation and function of the transcription factor Foxp3. By inhibiting HDAC11, Elevenostat can reverse this effect, which may have implications for immune modulation and cancer therapy.[5]

Inhibitor_Selectivity_Comparison Logical Comparison of Inhibitor Selectivity cluster_HDAC_Classes HDAC Enzyme Classes PanHDACi Pan-HDAC Inhibitors (Vorinostat, Panobinostat, etc.) HDAC_I Class I (1, 2, 3, 8) PanHDACi->HDAC_I Inhibit HDAC_II Class II (4, 5, 6, 7, 9, 10) PanHDACi->HDAC_II Inhibit HDAC_IV Class IV (11) PanHDACi->HDAC_IV Inhibit Elevenostat Elevenostat Elevenostat->HDAC_IV Selectively Inhibits

Logical Comparison of Inhibitor Selectivity

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of drug candidates. Below are protocols for key experiments used in the characterization of HDAC inhibitors.

1. In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a general method to determine the IC₅₀ of an inhibitor against a specific recombinant HDAC enzyme.

  • Objective: To measure the dose-dependent inhibition of a purified HDAC enzyme by a test compound.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC11).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction).

    • Test inhibitor (Elevenostat, etc.) serially diluted in DMSO.

    • 96-well black microplate.

    • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO, then dilute further in Assay Buffer.

    • To each well of the microplate, add 50 µL of the diluted inhibitor. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 50 µL of diluted HDAC enzyme to all wells except the "no enzyme" controls.

    • Incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of Developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

    • Incubate at room temperature for 20 minutes.

    • Read the fluorescence on the plate reader.

    • Subtract background fluorescence, normalize data to the vehicle control, and plot the percent inhibition versus inhibitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.

2. Cell Viability Assay (e.g., CCK-8/MTT)

This protocol measures the cytotoxic effect of an inhibitor on a cancer cell line.

  • Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC₅₀).

  • Materials:

    • Cancer cell line (e.g., MM1.S).

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

    • Test inhibitor serially diluted in culture medium.

    • 96-well clear cell culture plate.

    • CCK-8 or MTT reagent.

    • Microplate reader (absorbance at 450 nm for CCK-8 or 570 nm for MTT).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Remove the medium and add 100 µL of medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well.

    • Incubate for 1-4 hours until a color change is apparent.

    • Read the absorbance on a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of inhibitor concentration.

3. Western Blot for Protein Acetylation

This protocol allows for the visualization of changes in the acetylation status of target proteins.

Western_Blot_Workflow Experimental Workflow for Western Blotting A 1. Cell Treatment Treat cells with HDAC inhibitor (e.g., 24h) B 2. Cell Lysis Harvest and lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA Assay) B->C D 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane D->E F 6. Blocking Block non-specific sites on the membrane (e.g., 5% BSA or milk) E->F G 7. Primary Antibody Incubation Incubate with primary antibody overnight (e.g., anti-acetyl-Histone H3, anti-GAPDH) F->G H 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody G->H I 9. Detection Add chemiluminescent substrate (ECL) and image the blot H->I J 10. Analysis Quantify band intensity relative to loading control (e.g., GAPDH) I->J

Experimental Workflow for Western Blotting

References

Validation

A Comparative Guide to Alternatives for HDAC11 Inhibition in Research

For researchers investigating the nuanced roles of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, selecting the appropriate inhibitory tool is critical. Elevenostat (also known as JB3-22) h...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the nuanced roles of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, selecting the appropriate inhibitory tool is critical. Elevenostat (also known as JB3-22) has been a notable selective inhibitor in this field. However, a growing landscape of alternative small molecules offers a range of potencies and selectivities that may be better suited for specific experimental contexts. This guide provides a detailed comparison of Elevenostat and its key alternatives, supported by available experimental data, to aid researchers in making an informed decision for their studies.

Performance Comparison of HDAC11 Inhibitors

The inhibitory potency of small molecules against HDAC11 is a key determinant in their selection. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for Elevenostat and its primary alternatives. It is important to note that these values are often determined using different assay methodologies and substrates, which can influence the results. Therefore, direct comparisons should be made with caution.

CompoundHDAC11 IC50Other HDAC Isoform IC50sAssay Substrate/MethodReference(s)
Elevenostat (JB3-22) 0.235 µM-Not specified[Source for Elevenostat IC50]
17.7 µM-2-aminobenzoylated 11-aminoundecanoic acid peptide[Source for Elevenostat re-evaluation]
FT895 3 nM>5 µM for HDAC1-10Trifluoroacetyl lysine compound[Source for FT895 3nM IC50]
0.74 µMHDAC4: 25 µM, HDAC8: 9.2 µMMyristoyl-H3K9 peptide (HPLC assay)[1]
SIS17 0.83 µM>100 µM for HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, SIRT6Myristoyl-H3K9 peptide (HPLC assay)[1]
0.27 µM-Myristoyl-SHMT2 peptide[1]
HDAC11-IN-3 4.1 nM-Not specified[Source for HDAC11-IN-3 IC50]

Key Alternatives to Elevenostat

FT895: This compound has been reported as a highly potent and selective HDAC11 inhibitor, with a reported IC50 in the low nanomolar range. [Source for FT895 3nM IC50] However, a separate study using a more physiologically relevant myristoylated peptide substrate reported a lower potency (IC50 = 0.74 µM) and some off-target activity against HDAC4 and HDAC8 at higher concentrations.[1] FT895 has been utilized in cellular and in vivo studies, demonstrating effects on myeloproliferative neoplasms and antifungal immunity. [Source for FT895 applications]

SIS17: Recognized for its high selectivity, SIS17 shows minimal inhibition of other HDAC isoforms, even at high concentrations.[1] Its potency against HDAC11 is in the sub-micromolar range and it has been shown to effectively inhibit the demyristoylation of a known cellular HDAC11 substrate, serine hydroxymethyltransferase 2 (SHMT2), demonstrating its cell permeability and target engagement.[1]

HDAC11-IN-3: A potent inhibitor with a reported IC50 in the low nanomolar range, HDAC11-IN-3 has demonstrated significant anti-leukemic activity by inducing apoptosis in acute myeloid leukemia (AML) cell lines. [Source for HDAC11-IN-3 IC50]

Signaling Pathways and Experimental Workflows

To visualize the biological context of HDAC11 inhibition and the methodologies used to assess it, the following diagrams are provided.

HDAC11_Signaling_Pathways cluster_0 Regulation of Foxp3 in T-regulatory Cells cluster_1 Regulation of IRF4 in Plasma Cells cluster_2 Regulation of Nos2 Promoter HDAC11_foxp3 HDAC11 Acetylated_Foxp3 Acetylated Foxp3 (Active) HDAC11_foxp3->Acetylated_Foxp3 deacetylates Foxp3 Foxp3 Acetylated_Foxp3->Foxp3 promotes suppressive function HDAC11_Inhibitor_foxp3 HDAC11 Inhibitor (e.g., Elevenostat) HDAC11_Inhibitor_foxp3->HDAC11_foxp3 inhibits HDAC11_irf4 HDAC11 Acetylated_IRF4 Acetylated IRF4 (Impaired nuclear localization) HDAC11_irf4->Acetylated_IRF4 deacetylates IRF4 IRF4 HDAC11_Inhibitor_irf4 HDAC11 Inhibitor HDAC11_Inhibitor_irf4->HDAC11_irf4 inhibits HDAC11_nos2 HDAC11 STAT3 STAT3 HDAC11_nos2->STAT3 interacts with Nos2_Promoter Nos2 Promoter STAT3->Nos2_Promoter represses HDAC11_Inhibitor_nos2 HDAC11 Inhibitor HDAC11_Inhibitor_nos2->HDAC11_nos2 inhibits

Caption: Key signaling pathways modulated by HDAC11 activity.

Experimental_Workflow_HDAC11_Inhibition_Assay cluster_biochemical Biochemical IC50 Determination cluster_cellular Cellular Target Engagement (NanoBRET™) A Prepare assay buffer and recombinant HDAC11 enzyme C Pre-incubate HDAC11 with - inhibitor or DMSO (control) A->C B Serially dilute test compounds (e.g., Elevenostat, FT895, SIS17) B->C D Initiate reaction by adding fluorogenic or myristoylated peptide substrate C->D E Incubate at 37°C D->E F Measure signal (fluorescence or - HPLC peak area) E->F G Calculate % inhibition and - determine IC50 values F->G H Transfect cells with HDAC11-NanoLuc® fusion vector I Culture cells and add NanoBRET™ tracer H->I J Add test compounds at varying concentrations I->J K Add Nano-Glo® substrate J->K L Measure donor and acceptor emission K->L M Calculate NanoBRET™ ratio L->M N Determine intracellular IC50 M->N

Caption: Generalized workflows for biochemical and cellular HDAC11 inhibition assays.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of findings. Below are representative methodologies for key experiments cited in the evaluation of HDAC11 inhibitors.

Biochemical HDAC11 Inhibition Assay (HPLC-based)

This protocol is adapted from a method used to evaluate the potency of SIS17 and FT895.[1]

  • Reagents and Materials:

    • Recombinant human HDAC11 enzyme

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

    • Myristoyl-H3K9 peptide substrate

    • Test compounds (Elevenostat, FT895, SIS17) dissolved in DMSO

    • Stop Solution: 1% Trifluoroacetic acid (TFA) in water

    • HPLC system with a C18 column

  • Procedure:

    • Prepare serial dilutions of the test compounds in Assay Buffer.

    • In a microplate, add 10 µL of the diluted compound or DMSO (vehicle control) to each well.

    • Add 20 µL of HDAC11 enzyme (final concentration ~20 nM) to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the myristoyl-H3K9 peptide substrate (final concentration ~15 µM).

    • Incubate the reaction mixture for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Analyze the samples by HPLC to separate the acylated and deacetylated peptide fragments.

    • Quantify the peak areas corresponding to the substrate and product.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™)

This protocol provides a general framework for assessing the intracellular binding of an inhibitor to HDAC11.

  • Reagents and Materials:

    • HEK293T cells

    • HDAC11-NanoLuc® fusion vector and control vector

    • Transfection reagent (e.g., Lipofectamine® 3000)

    • Opti-MEM™ I Reduced Serum Medium

    • NanoBRET™ Tracer and Nano-Glo® Substrate

    • Test compounds dissolved in DMSO

  • Procedure:

    • Cell Transfection:

      • Plate HEK293T cells in a 6-well plate and grow to ~70-90% confluency.

      • Transfect the cells with the HDAC11-NanoLuc® fusion vector or a control vector according to the manufacturer's protocol.

      • Incubate for 24-48 hours post-transfection.

    • Assay:

      • Harvest and resuspend the transfected cells in Opti-MEM™.

      • Add the NanoBRET™ Tracer to the cell suspension at the recommended concentration and incubate.

      • Dispense the cell-tracer mix into a white 96-well assay plate.

      • Add the test compounds at various concentrations to the wells.

      • Add the Nano-Glo® Substrate to all wells.

      • Read the plate on a luminometer equipped with filters to measure donor emission (460 nm) and acceptor emission (618 nm).

    • Data Analysis:

      • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

      • Plot the NanoBRET™ ratio against the log of the compound concentration.

      • Determine the intracellular IC50 value from the resulting dose-response curve.

Conclusion

While Elevenostat remains a valuable tool for HDAC11 research, several compelling alternatives now exist. FT895 and HDAC11-IN-3 offer high potency, though selectivity, particularly for FT895, should be carefully considered and validated in the experimental system of choice. SIS17 stands out for its exceptional selectivity, making it an excellent choice for studies aiming to dissect the specific functions of HDAC11 without confounding off-target effects. The choice of inhibitor will ultimately depend on the specific research question, the required potency, and the importance of isoform selectivity. Researchers are encouraged to carefully review the available data and, where possible, perform their own validation experiments to ensure the chosen inhibitor is the most appropriate tool for their studies.

References

Comparative

Re-evaluating Elevenostat's Potency: A Substrate-Dependent Reality

A critical analysis of Elevenostat's IC50 reveals a significant dependence on the substrate used in enzymatic assays. While often cited with a potent IC50 in the nanomolar range, emerging evidence suggests this value may...

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of Elevenostat's IC50 reveals a significant dependence on the substrate used in enzymatic assays. While often cited with a potent IC50 in the nanomolar range, emerging evidence suggests this value may be misleading when considering the enzyme's primary biological substrates. This guide provides a comparative analysis of Elevenostat's inhibitory activity against different substrates and offers detailed experimental protocols for re-evaluation.

The Shifting Potency of Elevenostat: A Tale of Two Substrates

Elevenostat is a well-established selective inhibitor of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Initial studies reported a promising IC50 value of approximately 0.235 µM.[1][2][3] However, this potency was largely determined using assays with acetylated substrates. More recent investigations into the substrate specificity of HDAC11 have revealed its preference for removing longer chain fatty-acyl groups from lysine residues, a function distinct from the deacetylation activity of other HDACs.[4]

This discovery prompted a re-evaluation of Elevenostat's inhibitory capacity using fatty-acylated substrates, which are considered more physiologically relevant for HDAC11. The results of these studies have been striking, indicating that Elevenostat exhibits significantly limited potency against these substrates compared to its effect on acetylated peptides.[4] This highlights the critical importance of substrate selection in accurately determining the efficacy of HDAC11 inhibitors.

Comparative IC50 Values of HDAC11 Inhibitors

The following table summarizes the IC50 values of Elevenostat and other HDAC11 inhibitors against various substrates, illustrating the impact of substrate choice on perceived potency.

InhibitorSubstrate TypeSubstrate Sequence/NameIC50 (µM)Reference(s)
Elevenostat Acetylated PeptideNot explicitly stated in all sources, but implied to be a standard acetylated substrate0.235[1][2][3]
Elevenostat Fatty-Acylated PeptideInternally quenched TNFα-derived peptide with 2-aminobenzoylated 11-aminoundecanoic acid"Limited potency"[4]
SIS17 Myristoylated Peptidemyristoyl-SHMT2 peptide0.27[5]
SIS17 Myristoylated Peptidemyristoyl-H3K9 peptide0.83[5][6]
FT895 Trifluoroacetylated LysineNot a physiological substrate0.003[5]
FT895 Myristoylated Peptidemyristoyl-H3K9 peptide0.74[5]

Experimental Protocols for IC50 Re-evaluation

To facilitate the accurate assessment of Elevenostat and other HDAC11 inhibitors, two detailed experimental protocols for determining IC50 values with different substrate types are provided below.

Protocol 1: Continuous Fluorogenic Assay with a Fatty-Acylated Peptide

This protocol is adapted from a method developed for the continuous monitoring of HDAC11 activity using a specifically designed fatty-acylated substrate.[4]

Materials:

  • Recombinant human HDAC11

  • Fatty-acylated, internally quenched peptide substrate (e.g., derived from TNFα with a fluorescent reporter and quencher)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Elevenostat and other inhibitors of interest

  • 384-well, black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of Elevenostat and other inhibitors in Assay Buffer.

  • In a 384-well plate, add 5 µL of the inhibitor dilutions to each well. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).

  • Add 10 µL of the fatty-acylated peptide substrate to each well. The final concentration should be at or near the Km value for the substrate.

  • Add 5 µL of recombinant HDAC11 enzyme to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Monitor the increase in fluorescence over time (kinetic read).

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HPLC-Based Assay with a Myristoylated Peptide

This protocol is suitable for use with myristoylated peptide substrates, such as those derived from histone H3 or SHMT2.[5]

Materials:

  • Recombinant human HDAC11

  • Myristoylated peptide substrate (e.g., myristoyl-H3K9)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Elevenostat and other inhibitors of interest

  • Reaction termination solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 column

Procedure:

  • Prepare a serial dilution of Elevenostat and other inhibitors in Assay Buffer.

  • In microcentrifuge tubes, pre-incubate the HDAC11 enzyme with the inhibitor dilutions for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the myristoylated peptide substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the termination solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to separate the acylated and deacetylated peptide products.

  • Quantify the peak areas corresponding to the substrate and product.

  • Calculate the percentage of substrate conversion for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Context

To further clarify the experimental process and the biological relevance of HDAC11, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Inhibitor Dilution (Elevenostat, etc.) reaction Enzymatic Reaction (Incubation) inhibitor->reaction substrate Substrate Preparation (Fatty-acylated or Acetylated) substrate->reaction enzyme HDAC11 Enzyme enzyme->reaction measurement Data Acquisition (Fluorescence or HPLC) reaction->measurement calculation Calculate % Inhibition measurement->calculation fitting Dose-Response Curve Fitting calculation->fitting ic50 Determine IC50 Value fitting->ic50

Caption: Experimental workflow for IC50 determination of HDAC11 inhibitors.

hdac11_pathway cluster_substrates HDAC11 Substrates elevenostat Elevenostat hdac11 HDAC11 elevenostat->hdac11 inhibition irf4 IRF4 (ac) hdac11->irf4 deacetylation foxp3 Foxp3 (ac) hdac11->foxp3 deacetylation other Other Fatty- Acylated Proteins hdac11->other defatty-acylation deacylated_irf4 IRF4 irf4->deacylated_irf4 deacylated_foxp3 Foxp3 foxp3->deacylated_foxp3 downstream Downstream Effects (e.g., Apoptosis in MM cells, Treg Function) deacylated_irf4->downstream deacylated_foxp3->downstream

Caption: Simplified signaling context of HDAC11 and its inhibition by Elevenostat.

References

Validation

A Comparative Guide to the In Vivo Efficacy of Elevenostat and Other HDAC11 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo efficacy of Elevenostat, a selective HDAC11 inhibitor, with other notable inhibitors of this e...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Elevenostat, a selective HDAC11 inhibitor, with other notable inhibitors of this enzyme. The information presented is curated from preclinical studies to assist researchers in making informed decisions for their drug development programs.

Introduction to HDAC11 Inhibition

Histone deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family and has emerged as a promising therapeutic target in oncology and immunology. Its unique substrate specificity and biological functions differentiate it from other HDACs. Selective inhibition of HDAC11 is a key strategy to minimize off-target effects and improve the therapeutic index of HDAC-targeted therapies. Elevenostat is a selective HDAC11 inhibitor that has demonstrated significant anti-tumor effects in preclinical models. This guide compares its in vivo performance against other HDAC11 inhibitors, including FT895, Quisinostat, and Romidepsin.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of Elevenostat and other selected HDAC11 inhibitors from various preclinical studies.

InhibitorAnimal ModelCancer TypeDosing RegimenKey Efficacy ReadoutsReference
Elevenostat 5TGM1/C57BL/KaLwRij mouseMultiple Myeloma1 mg/kg and 10 mg/kg, i.p., once daily for the first 10 days, then every other daySignificantly prolonged survival; Effectively inhibited tumor growth; Decreased serum IgG2b levels.[1][1][2][3]
FT895 Xenograft mouse modelMalignant Peripheral Nerve Sheath Tumor (MPNST)Not specified in combination with cordycepinReduced tumor size when combined with cordycepin.
Quisinostat Xenograft mouse modelsGlioblastoma, Rhabdomyosarcoma, Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT), Hepatocellular Carcinoma5 mg/kg (solid tumors) or 2.5 mg/kg (ALL), i.p., daily for 21 days; 10 mg/kg or 20 mg/kg in SCCOHT modelRetarded tumor growth in the majority of solid tumor xenografts; Induced objective responses in some ALL xenografts.[4] In combination with radiation, significantly extended survival in a glioblastoma model.[5][6][7] Suppressed tumor growth in SCCOHT and HCCLM3 xenograft models.[8][9][4][5][6][7][8][9]
Romidepsin Xenograft mouse modelsDedifferentiated Liposarcoma (DDLPS), Neuroblastoma, Bladder Cancer, Non-small Cell Lung Cancer, Colon CancerTwice weekly i.p. injections in DDLPS model; Dose-dependent inhibition in neuroblastoma model; 4 mg/kg single injection in bladder cancer model; 1.2 mg/kg three times at 4-day intervals in NSCLC modelSignificantly delayed tumor growth and reduced tumor weight in DDLPS xenografts.[10] Inhibited growth of subcutaneous neuroblastoma xenografts.[11] Showed significant tumor growth inhibition in combination with radiation in bladder cancer.[12] Inhibited xenograft growth in combination with erlotinib in NSCLC.[13] Inhibited colon cancer growth.[14][10][11][12][13][14]

Signaling Pathway of HDAC11 in Multiple Myeloma

HDAC11 plays a crucial role in the survival and proliferation of multiple myeloma cells. A key mechanism involves the deacetylation of the transcription factor IRF4. Inhibition of HDAC11 by agents like Elevenostat leads to hyperacetylation of IRF4, which impairs its function and ultimately induces apoptosis in myeloma cells.

HDAC11_Pathway HDAC11 Signaling Pathway in Multiple Myeloma HDAC11 HDAC11 IRF4 IRF4 HDAC11->IRF4 deacetylates Acetylated_IRF4 Hyperacetylated IRF4 Myeloma_Cell_Survival Myeloma Cell Survival & Proliferation IRF4->Myeloma_Cell_Survival promotes Acetylated_IRF4->Myeloma_Cell_Survival inhibits Apoptosis Apoptosis Acetylated_IRF4->Apoptosis induces Elevenostat Elevenostat Elevenostat->HDAC11 inhibits Elevenostat->Acetylated_IRF4 leads to

Caption: HDAC11 deacetylates IRF4, promoting myeloma cell survival. Elevenostat inhibits HDAC11, leading to IRF4 hyperacetylation and apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the in vivo studies cited in this guide.

Elevenostat in Multiple Myeloma Xenograft Model
  • Animal Model: 5TGM1/C57BL/KaLwRij mice, a model for multiple myeloma.[1]

  • Cell Inoculation: Not explicitly detailed in the provided search results.

  • Treatment: Mice were treated with Elevenostat at 1 mg/kg or 10 mg/kg via intraperitoneal (i.p.) injection. The dosing schedule was once daily for the first 10 days, followed by every other day until the study endpoint.[1]

  • Efficacy Evaluation: Tumor growth was monitored, and survival was recorded. Serum levels of IgG2b were also measured as a biomarker of tumor burden.[1]

Quisinostat in Solid Tumor Xenograft Models
  • Animal Models: Athymic nude mice bearing various solid tumor xenografts, including glioblastoma and rhabdomyosarcoma.[4]

  • Cell Inoculation: Specific cell lines for each cancer type were implanted subcutaneously.

  • Treatment: For solid tumors, Quisinostat was administered at 5 mg/kg i.p. daily for 21 days. For acute lymphoblastic leukemia (ALL) models, the dose was 2.5 mg/kg.[4] In a glioblastoma model, Quisinostat was given at 10 mg/kg on a Monday, Wednesday, Friday schedule, with or without local radiation (2 Gy fractions for a total of 6 Gy).[5][6]

  • Efficacy Evaluation: Tumor volumes were measured regularly, and event-free survival (EFS) was determined.[4] In the glioblastoma study, overall survival was the primary endpoint.[5][6]

Romidepsin in Dedifferentiated Liposarcoma (DDLPS) Xenograft Model
  • Animal Model: Mice with bilateral flank injections of the LPS863 DDLPS cell line.[10]

  • Cell Inoculation: LPS863 cells were injected into the flanks of the mice.

  • Treatment: Once tumors were palpable, mice received either vehicle control or Romidepsin via i.p. injection twice weekly.[10]

  • Efficacy Evaluation: Tumor growth was measured throughout the study. At the endpoint (Day 22), tumors were excised, weighed, and analyzed for MDM2 expression by qRT-PCR.[10]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an HDAC11 inhibitor in a xenograft mouse model.

Experimental_Workflow General Workflow for In Vivo Efficacy Testing of HDAC11 Inhibitors cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Cell_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Cell_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Administer Inhibitor and Vehicle Control Randomization->Treatment_Administration Tumor_Volume_Measurement Measure Tumor Volume Treatment_Administration->Tumor_Volume_Measurement Survival_Monitoring Monitor Survival Treatment_Administration->Survival_Monitoring Tissue_Collection Collect Tissues for Biomarker Analysis Tumor_Volume_Measurement->Tissue_Collection Survival_Monitoring->Tissue_Collection Data_Analysis Statistical Analysis Tissue_Collection->Data_Analysis

Caption: A typical workflow for in vivo efficacy testing of HDAC11 inhibitors in xenograft models.

Conclusion

Elevenostat demonstrates robust in vivo anti-tumor efficacy, particularly in multiple myeloma models, by targeting the HDAC11-IRF4 axis. Comparative analysis with other HDAC11 inhibitors like FT895, Quisinostat, and Romidepsin reveals that while all show promise in preclinical settings, their efficacy can be context-dependent, varying with the cancer type and in some cases benefiting from combination therapies. The data presented in this guide, including quantitative efficacy readouts and experimental methodologies, provides a valuable resource for researchers working on the development of novel cancer therapeutics targeting HDAC11. Further head-to-head in vivo comparison studies would be beneficial to more definitively establish the relative potency and therapeutic potential of these promising inhibitors.

References

Comparative

does Elevenostat have superior selectivity compared to romidepsin for HDAC11?

For Immediate Release [City, State] – November 7, 2025 – A comprehensive analysis of available in vitro data indicates that Elevenostat exhibits significantly higher selectivity for histone deacetylase 11 (HDAC11) compar...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive analysis of available in vitro data indicates that Elevenostat exhibits significantly higher selectivity for histone deacetylase 11 (HDAC11) compared to the pan-HDAC inhibitor, romidepsin. This finding is critical for researchers in oncology, neurology, and inflammatory diseases who are developing targeted therapies with minimized off-target effects.

The superior selectivity of Elevenostat for HDAC11 suggests a more favorable therapeutic window for indications where HDAC11 is the primary target. By avoiding potent inhibition of other HDAC isoforms, particularly class I HDACs, Elevenostat may offer a reduced side-effect profile compared to broader-spectrum inhibitors like romidepsin.

Comparative Inhibitor Profile

To provide a clear comparison based on currently available data, the following table summarizes the IC50 values of Elevenostat and romidepsin against various HDAC isoforms. It is important to note that these values are compiled from different studies and may have been determined using varied experimental conditions.

HDAC IsoformElevenostat IC50 (µM)Romidepsin IC50 (µM)Data Source(s)
HDAC1Not Reported0.036[2][3]
HDAC2Not Reported0.047[2][3]
HDAC4Not Reported0.510[2]
HDAC6Not Reported1.4[2]
HDAC11 0.235 Potency reported in nM range, specific IC50 not consistently available[1]

Understanding the Significance of HDAC11 Selectivity

HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in the regulation of the immune system, cancer progression, and neurological functions. The development of highly selective HDAC11 inhibitors is a key objective for elucidating its specific biological roles and for creating targeted therapies with improved safety profiles. The focused action of Elevenostat on HDAC11, as suggested by the available data, makes it a valuable tool for such research and a promising candidate for further drug development.

Experimental Methodologies for Assessing HDAC Inhibition

The determination of inhibitor potency and selectivity against HDAC isoforms is typically conducted using in vitro enzymatic assays. A common and robust method is the fluorometric assay, which provides a sensitive and high-throughput means of measuring HDAC activity.

Detailed Protocol: In Vitro Fluorometric Histone Deacetylase (HDAC) Activity Assay

This protocol outlines a standard procedure for determining the IC50 values of inhibitors against specific HDAC isoforms.

1. Materials and Reagents:

  • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC4, HDAC6, HDAC11, etc.)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Inhibitor compounds (Elevenostat, romidepsin) dissolved in DMSO

  • Trichostatin A (TSA) as a positive control inhibitor

  • Developer solution (containing a protease, e.g., trypsin)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor compounds (Elevenostat and romidepsin) and the control inhibitor (TSA) in DMSO. Further dilute these in HDAC assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Dilute the recombinant HDAC enzymes to the working concentration in cold HDAC assay buffer.

    • Prepare the fluorogenic substrate solution in HDAC assay buffer.

    • Prepare the developer solution according to the manufacturer's instructions.

  • Enzyme Reaction:

    • To the wells of a 96-well black microplate, add the following in order:

      • HDAC assay buffer.

      • Diluted inhibitor solution or DMSO for the control wells.

      • Diluted HDAC enzyme solution.

    • Incubate the plate at 37°C for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Signal Development and Detection:

    • Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes) to allow for complete development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Path to Selective Inhibition

The following diagrams illustrate the conceptual signaling pathway of HDAC inhibition and the experimental workflow for determining inhibitor selectivity.

HDAC_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 HDAC-Mediated Deacetylation cluster_2 Inhibitor Action Histone Histone Protein (Acetylated Lysine) DNA DNA Chromatin Relaxed Chromatin (Transcriptionally Active) HDAC HDAC Enzyme (e.g., HDAC11) Chromatin->HDAC Substrate Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Inhibited_HDAC Inhibited HDAC Condensed_Chromatin Condensed Chromatin (Transcriptionally Repressed) Deacetylated_Histone->Condensed_Chromatin Inhibitor HDAC Inhibitor (e.g., Elevenostat) Inhibitor->HDAC Inhibition

Figure 1. Conceptual signaling pathway of HDAC inhibition.

experimental_workflow start Start: Prepare Reagents prepare_inhibitors Serial Dilution of Elevenostat & Romidepsin start->prepare_inhibitors prepare_enzymes Prepare HDAC Isoform Panel (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11) start->prepare_enzymes plate_setup Dispense Reagents into 96-well Plate prepare_inhibitors->plate_setup prepare_enzymes->plate_setup pre_incubation Pre-incubate Inhibitor with Enzyme plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate enzyme_reaction Enzymatic Reaction (37°C) add_substrate->enzyme_reaction add_developer Add Developer Solution enzyme_reaction->add_developer signal_read Read Fluorescence add_developer->signal_read data_analysis Data Analysis: Calculate % Inhibition & IC50 signal_read->data_analysis end End: Determine Selectivity Profile data_analysis->end

Figure 2. Experimental workflow for determining HDAC inhibitor selectivity.

References

Validation

A Preclinical Comparative Guide to Elevenostat and Other HDAC Inhibitors for Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the therapeutic potential of Elevenostat, a selective Histone Deacetylase 11 (HDAC11) inhibitor, with other r...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Elevenostat, a selective Histone Deacetylase 11 (HDAC11) inhibitor, with other relevant HDAC inhibitors in preclinical models of multiple myeloma. The data presented is compiled from publicly available experimental findings to assist researchers in evaluating its potential as a therapeutic agent.

Executive Summary

Elevenostat has demonstrated promising anti-myeloma activity in preclinical studies. It selectively inhibits HDAC11, leading to the induction of apoptosis in multiple myeloma cells and the suppression of tumor growth in vivo.[1] Its mechanism of action involves the hyperacetylation of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in plasma cell biology, which impairs its nuclear localization and transcriptional activity. This guide compares the preclinical efficacy of Elevenostat with other selective and pan-HDAC inhibitors, providing available data on their respective activities.

Data Presentation

In Vitro Efficacy of HDAC Inhibitors Against Multiple Myeloma
CompoundTargetIC50 (HDAC11)Cell LineAssayResults
Elevenostat HDAC110.235 µM[1]MM1.SCytotoxicity (CCK-8)IC50: 0.803 - 3.410 µM (in various MM cell lines)[1]
MM1.SApoptosis (Caspase-3 Activation)~31.4% activation at 750 nM[1]
Purinostat mesylate HDAC I/IIb-8 MM cell linesAnti-proliferativeIC50s < 5 nM[2]
Panobinostat Pan-HDAC-MOLT-4, RehAnti-proliferativeIC50s: 5 - 20 nM
NSCLC cell linesAnti-proliferativeIC50s: 5 - 100 nM
In Vivo Efficacy of HDAC Inhibitors in Murine Models of Multiple Myeloma
CompoundModelDosingKey Findings
Elevenostat 5TGM1 Mouse Model1-10 mg/kg, i.p.Effectively inhibited tumor growth, decreased serum IgG2b, and significantly prolonged survival.[1]
Purinostat mesylate MM1S Xenograft5 mg/kg64.39% tumor inhibition.[2]
MM1S Xenograft10 mg/kg71.76% tumor inhibition.[2]
Panobinostat MM1S Xenograft10 mg/kg49.37% tumor inhibition.[2]
Disseminated MM Model5, 10, 20 mg/kg, i.p.Decreased tumor burden and reduced bone density loss.

Signaling Pathways and Experimental Workflows

Elevenostat's Mechanism of Action in Multiple Myeloma

Elevenostat Elevenostat HDAC11 HDAC11 Elevenostat->HDAC11 inhibits Acetylated_IRF4 Acetylated IRF4 Elevenostat->Acetylated_IRF4 leads to IRF4 IRF4 HDAC11->IRF4 deacetylates Nuclear_Localization Impaired Nuclear Localization Acetylated_IRF4->Nuclear_Localization Target_Gene_Binding Impaired Target Gene Binding Nuclear_Localization->Target_Gene_Binding Apoptosis Apoptosis Target_Gene_Binding->Apoptosis

Caption: Proposed mechanism of Elevenostat-induced apoptosis in multiple myeloma cells.

Experimental Workflow for In Vivo Efficacy Study

cluster_0 Animal Model Preparation cluster_1 Treatment cluster_2 Monitoring & Analysis Inject 5TGM1\nMM cells into mice Inject 5TGM1 MM cells into mice Administer Elevenostat\nor vehicle control Administer Elevenostat or vehicle control Inject 5TGM1\nMM cells into mice->Administer Elevenostat\nor vehicle control Monitor tumor growth\n(e.g., bioluminescence) Monitor tumor growth (e.g., bioluminescence) Administer Elevenostat\nor vehicle control->Monitor tumor growth\n(e.g., bioluminescence) Measure serum IgG2b Measure serum IgG2b Monitor tumor growth\n(e.g., bioluminescence)->Measure serum IgG2b Record survival Record survival Measure serum IgG2b->Record survival

Caption: General workflow for assessing the in vivo efficacy of Elevenostat.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the HDAC inhibitor (e.g., Elevenostat) or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activation Assay (Flow Cytometry)
  • Cell Treatment: Treat multiple myeloma cells with the desired concentration of the HDAC inhibitor or vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes on ice, followed by permeabilization with a permeabilization buffer (e.g., 90% methanol) for 30 minutes on ice.

  • Staining: Wash the cells and resuspend them in a staining buffer containing an anti-active caspase-3 antibody conjugated to a fluorophore (e.g., FITC or PE). Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibody.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells positive for active caspase-3.

In Vivo Murine Myeloma Model (5TGM1)
  • Cell Culture: Culture 5TGM1 multiple myeloma cells in appropriate media. For in vivo imaging, cells expressing a reporter gene like luciferase are used.

  • Animal Inoculation: Intravenously inject 1 x 10^6 5TGM1 cells into 6-8 week old C57BL/KaLwRij mice.

  • Tumor Engraftment and Monitoring: Monitor tumor engraftment and progression by measuring serum levels of M-protein (IgG2b) and/or through bioluminescent imaging (for luciferase-expressing cells).

  • Drug Administration: Once the tumor is established (e.g., detectable M-protein or bioluminescent signal), randomize the mice into treatment and control groups. Administer Elevenostat (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., daily for 10 days, then every other day).

  • Efficacy Assessment:

    • Tumor Burden: Monitor tumor burden throughout the study using bioluminescent imaging and/or serum M-protein levels.

    • Survival: Record the survival of the mice in each group.

    • Toxicity: Monitor for any signs of toxicity, such as weight loss or changes in behavior.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, flow cytometry of bone marrow).

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effect on tumor growth and survival.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Protocols for Elevenostat

For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of investigational compounds like Elevenostat is paramount. This document provides a comprehensive guide to...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of investigational compounds like Elevenostat is paramount. This document provides a comprehensive guide to the proper disposal procedures for Elevenostat, grounded in established safety protocols for hazardous chemical waste and investigational drugs.

Elevenostat: Key Chemical and Safety Data

While a specific Safety Data Sheet (SDS) for Elevenostat is not publicly available, its classification as a selective HDAC11 inhibitor and a hydroxamic acid derivative informs the necessary safety and disposal precautions.[1] The following table summarizes key data for Elevenostat.

PropertyData
Chemical Name Elevenostat (JB3-22)
CAS Number 1454902-97-6
Molecular Formula C₁₆H₁₇N₃O₄
Molecular Weight 315.32 g/mol
Appearance Solid
Solubility Soluble in DMSO
Known Biological Action Selective HDAC11 inhibitor; induces apoptosis in multiple myeloma cells.[1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Experimental Protocols: Proper Disposal of Elevenostat

As an investigational drug, Elevenostat waste must be managed as hazardous chemical waste. The following step-by-step procedure should be followed to ensure its safe disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling Elevenostat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with Elevenostat, including unused or expired powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing Elevenostat, such as solutions in DMSO or other solvents, in a separate, designated, and leak-proof hazardous waste container.

    • The first rinse of any container that held Elevenostat must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[2]

3. Waste Container Labeling:

  • Properly label all hazardous waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Elevenostat"

    • The specific solvent(s) used (e.g., "DMSO")

    • The approximate concentration of Elevenostat

    • The date the waste was first added to the container

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Keep containers sealed except when adding waste.

5. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of Elevenostat down the drain or in the regular trash.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Logical Workflow for Elevenostat Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Elevenostat waste.

G start Generation of Elevenostat Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Type ppe->classify solid Solid Waste (Unused powder, contaminated labware) classify->solid Solid liquid Liquid Waste (Solutions, first rinseate) classify->liquid Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Proper Disposal via Certified Vendor ehs_contact->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of Elevenostat waste.

References

Handling

Essential Safety and Operational Guide for Handling Elevenostat

For Immediate Use by Researchers, Scientists, and Drug Development Professionals This document provides critical safety and logistical information for the handling of Elevenostat (also known as JB3-22), a selective HDAC1...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Elevenostat (also known as JB3-22), a selective HDAC11 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Immediate Precautions

Elevenostat is a potent bioactive small molecule intended for research use only.[1][2] As a selective Histone Deacetylase (HDAC) inhibitor, it is designed to induce cellular processes such as apoptosis, particularly in cancer cells.[2][3] Due to its mechanism of action, it should be handled as a potentially hazardous compound. The primary routes of occupational exposure are inhalation of the solid powder, and skin or eye contact with the solid or dissolved form. The solvent, Dimethyl Sulfoxide (DMSO), is readily absorbed through the skin and can carry dissolved chemicals into the body.

Personal Protective Equipment (PPE)

All personnel must wear the following minimum PPE when handling Elevenostat powder or solutions.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact. Double-gloving is required when handling potent compounds.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes of the DMSO solution.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation.

Step-by-Step Handling and Experimental Protocol

This protocol outlines the essential steps for safely preparing and using Elevenostat in a laboratory setting.

Preparation of Stock Solution
  • Preparation : All work with solid Elevenostat must be conducted in a certified chemical fume hood or a similar ventilated enclosure.

  • Weighing : Use a dedicated and calibrated microbalance within the fume hood. Handle the vial with care, as small volumes of the solid may be entrapped in the cap.[1] Briefly centrifuge the vial before opening to collect all powder at the bottom.

  • Dissolution : Elevenostat is soluble in DMSO.[1][4] Slowly add the required volume of DMSO to the vial to achieve the desired stock concentration. To aid dissolution, the solution can be gently heated to 37°C and sonicated.

  • Storage : Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3] Protect from light and air.[1]

Use in Cell-Based Assays
  • Dilution : Prepare working dilutions from the stock solution in appropriate cell culture media.

  • Cell Treatment : Add the diluted Elevenostat solution to your cell cultures.

  • Incubation : Incubate the treated cells for the desired experimental duration.

  • Post-Treatment : Handle all treated cells, media, and labware as potentially hazardous waste.

Spill and Exposure Management

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is large, alert laboratory personnel and the safety officer.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with water from an emergency eyewash station for at least 15 minutes.

  • Inhalation : Move to fresh air immediately.

  • Seek medical attention for any exposure.

Disposal Plan

All materials contaminated with Elevenostat are considered hazardous chemical waste.

  • Solid Waste : This includes contaminated gloves, pipette tips, vials, and absorbent materials. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing Elevenostat and DMSO must be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Disposal Method : All Elevenostat waste, including DMSO solutions, should be disposed of through your institution's hazardous waste program, typically via chemical incineration.[5]

Quantitative Data and Properties

PropertyValueSource
Chemical Name Elevenostat (JB3-22)[1][4]
Molecular Formula C₁₆H₁₇N₃O₄[4]
Molecular Weight 315.32 g/mol [4]
Appearance White solid[1]
Solubility Soluble in DMSO[1][4]
IC₅₀ 0.235 µM for HDAC11[2][3]
Storage (Solid) -20°C, protect from air and light[1]
Storage (in DMSO) -20°C (1 month), -80°C (6 months)[3]
Occupational Exposure Limit Not established. Handle as a potent compound with appropriate engineering controls.N/A

Visualizations

Experimental Workflow for Handling Elevenostat

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Start: Receive Elevenostat Vial ppe Don PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses prep_start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood centrifuge Centrifuge Vial fume_hood->centrifuge weigh Weigh Solid Elevenostat centrifuge->weigh dissolve Dissolve in DMSO weigh->dissolve store Store Stock Solution (-20°C / -80°C) dissolve->store dilute Prepare Working Dilution store->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate waste Collect Contaminated - Tips, Tubes, Media - Gloves, etc. treat->waste analyze Analyze Results incubate->analyze incubate->waste container Place in Labeled Hazardous Waste Container waste->container dispose Dispose via Institutional Safety Program container->dispose

Caption: Workflow for the safe handling of Elevenostat from preparation to disposal.

Postulated HDAC11 Signaling Pathway Inhibition

G cluster_nucleus Nucleus cluster_outcome Cellular Outcome HAT HAT (Histone Acetyltransferase) Histone Histone Protein HAT->Histone Adds Acetyl Group (Activation) HDAC11 HDAC11 (Histone Deacetylase 11) HDAC11->Histone Removes Acetyl Group (Repression) Chromatin Chromatin Histone->Chromatin Relaxed State TF Transcription Factors (e.g., NF-κB) Chromatin->TF Allows Binding IL10 IL-10 Gene TF->IL10 Binds Promoter Transcription Transcription IL10->Transcription IL10_Protein Decreased IL-10 Expression Transcription->IL10_Protein Elevenostat Elevenostat Elevenostat->HDAC11 Inhibits

Caption: Elevenostat inhibits HDAC11, leading to changes in gene transcription.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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